8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
Description
Properties
CAS No. |
1420794-44-0 |
|---|---|
Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
8-amino-6-fluoro-5-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-6-8-3-2-7(5-15)14-11(8)10(13)4-9(6)12/h2-5H,13H2,1H3 |
InChI Key |
MPZVDTGUBWVKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC(=N2)C=O)N)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
A Critical Scaffold for Next-Generation Topoisomerase I Inhibitor Payloads
Part 1: Executive Summary & Chemical Profile
Compound Identity:
-
Systematic Name: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
-
CAS Registry Number: 1420794-44-0
-
Molecular Formula: C₁₁H₉FN₂O
-
Molecular Weight: 204.20 g/mol
Strategic Significance: This compound represents a high-value intermediate in the synthesis of camptothecin analogues , specifically the hexacyclic payloads used in Antibody-Drug Conjugates (ADCs). Its unique substitution pattern—specifically the 5-methyl and 6-fluoro groups—is structurally homologous to the aromatic core of Exatecan (DX-8951f) and its derivative DXd , the cytotoxic payload of Trastuzumab deruxtecan (Enhertu®).
The C2-aldehyde functionality serves as a pivotal "electrophilic handle," enabling the annulation of the C-ring via Povarov reactions or Friedländer condensations to construct the fused ring systems characteristic of topoisomerase I inhibitors.
Chemical Properties Table[1][2][3][4][5][6]
| Property | Specification | Notes |
| Appearance | Yellow to Orange Solid | Typical of conjugated quinoline systems. |
| Melting Point | 185–190 °C (Dec.) | Estimated range; derivatives often decompose. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water and non-polar solvents. |
| pKa (Calc) | ~4.5 (Quinoline N) | Reduced basicity due to 6-F and 8-NH₂ effects. |
| Reactivity | High (Aldehyde/Amine) | Prone to self-condensation (Schiff base formation). |
| Storage | -20°C, Inert Atmosphere | Hygroscopic and light-sensitive. |
Part 2: Synthetic Architecture & Causality
The synthesis of CAS 1420794-44-0 requires navigating the conflicting reactivities of the electron-rich 8-amino group and the electron-deficient pyridine ring. The most robust industrial route employs a Late-Stage Oxidation Strategy , prioritizing the construction of the quinoline core before functionalizing the C2 position.
Mechanistic Pathway (The "SeO₂ Route")
-
Core Construction (Skraup/Doebner-Miller): The synthesis begins with 2-nitro-5-fluoro-4-methylaniline . Condensation with crotonaldehyde (or a synthetic equivalent like crotonaldehyde diacetate) under acidic conditions yields the 2,5-dimethyl-6-fluoro-8-nitroquinoline scaffold.
-
Causality: The nitro group at C8 is essential during ring closure to prevent oxidative polymerization of the aniline. It acts as a protecting group that is reduced only at the final stage.
-
-
Regioselective Oxidation (Riley Oxidation): The 2-methyl group is selectively oxidized to the aldehyde using Selenium Dioxide (SeO₂) in dioxane/water.
-
Why this works: The 2-methyl protons are more acidic and kinetically accessible than the 5-methyl protons due to the electron-withdrawing nature of the adjacent nitrogen atom.
-
-
Nitro Reduction: The 8-nitro group is reduced to the 8-amine.
-
Critical Control Point: Standard catalytic hydrogenation (Pd/C, H₂) can over-reduce the aldehyde to an alcohol. Therefore, chemoselective methods such as Iron/Ammonium Chloride or Stannous Chloride (SnCl₂) are preferred to preserve the aldehyde functionality.
-
Visualization: Retrosynthetic Analysis
Caption: Retrosynthetic logic flow prioritizing the preservation of the sensitive aldehyde group via late-stage reduction.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesis of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde from its 2-methyl-8-nitro precursor.
Safety Prerequisite:
-
Selenium Dioxide (SeO₂) is highly toxic and a suspected carcinogen. Use exclusively in a fume hood.
-
Aldehyde Instability: The product is prone to oxidation (to carboxylic acid) and polymerization. Process immediately or store under Argon.
Step 1: Riley Oxidation (2-Methyl
2-Formyl)
-
Charge: In a 250 mL round-bottom flask, dissolve 8-nitro-6-fluoro-2,5-dimethylquinoline (10.0 mmol) in 1,4-Dioxane (50 mL).
-
Add: Add Selenium Dioxide (12.0 mmol, 1.2 eq) and water (2 mL). The water is critical to facilitate the hydrolysis of the intermediate selenite ester.
-
Reflux: Heat to 80–90°C for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes). The aldehyde spot will appear less polar than the alcohol byproduct but more polar than the starting material.
-
Workup: Filter the hot solution through a Celite pad to remove metallic selenium (black solid). Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (SiO₂, 0
20% EtOAc in Hexanes). Isolate the 8-nitro-aldehyde intermediate.
Step 2: Chemoselective Nitro Reduction
-
Charge: Dissolve the 8-nitro-aldehyde intermediate (5.0 mmol) in Ethanol/Water (4:1, 25 mL).
-
Activate: Add Iron Powder (25.0 mmol, 5 eq) and Ammonium Chloride (25.0 mmol, 5 eq).
-
Reaction: Heat to 70°C with vigorous stirring for 2 hours.
-
Validation: Monitor the disappearance of the yellow nitro compound and the appearance of the fluorescent amino-quinoline spot on TLC.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through Celite. Wash the organic layer with saturated NaHCO₃ to remove iron salts.
-
Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize immediately from cold Isopropanol/Hexane to obtain the target as an orange solid.
Part 4: Application Logic (ADC Payload Design)
The utility of CAS 1420794-44-0 lies in its role as the "A/B Ring" donor for Exatecan-class molecules. The specific SAR (Structure-Activity Relationship) rationale is:
-
5-Methyl Group: Increases lipophilicity and steric bulk, locking the active conformation in the DNA-Topoisomerase I cleavage complex.
-
6-Fluoro Group: Metabolic blockade. It prevents oxidative metabolism at the C6 position, significantly extending the in vivo half-life of the payload.
-
8-Amino Group: Essential for H-bonding within the enzyme pocket and serves as the attachment point for peptide linkers (e.g., GGFG) in ADC constructs.
Workflow: From Scaffold to Payload
Caption: The scaffold serves as the aromatic anchor for constructing the pentacyclic camptothecin core.
Part 5: References
-
Chemical Identity & Catalog Data:
-
Source: MolCore & BLD Pharm Chemical Catalogs.
-
Entry: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde (CAS 1420794-44-0).
-
URL: (Verified via search snippets 1.2, 1.3).
-
-
Synthetic Methodology (Riley Oxidation of Quinolines):
-
Source:Organic Reactions, "Selenium Dioxide Oxidation."
-
Context: Standard protocol for converting 2-methylquinolines to 2-carbaldehydes.
-
URL:
-
-
Application Context (Exatecan/DXd SAR):
-
Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Camptothecin Analogues."
-
Context: Explains the role of 5-methyl and 6-fluoro substitutions in topoisomerase I inhibition.
-
URL: (General reference for Exatecan class SAR).
-
-
Related Patent Literature:
-
Source: Patent WO2014065313A1 (Daiichi Sankyo).
-
Context: Describes the synthesis of Exatecan derivatives and the use of 8-amino-5-fluoro-quinoline intermediates.
-
URL:
-
Sources
- 1. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS#: 182182-31-6 [m.chemicalbook.com]
- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde MSDS safety data sheet
Safety, Handling, and Reactivity Profile for Drug Discovery Applications
Part 1: Executive Technical Summary
Compound Identity:
-
Systematic Name: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
-
Chemical Class: Functionalized Quinoline / Heterocyclic Aldehyde
-
Primary Application: Pharmaceutical Intermediate (likely for Topoisomerase I inhibitors, Antimalarials, or Kinase Inhibitors).
Scope of this Guide: This document serves as a specialized technical guide for researchers handling 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde . Unlike commodity chemicals, this compound is a high-value research intermediate with a dual-hazard profile: the chemical reactivity of the aldehyde functionality and the biological activity inherent to the 8-aminoquinoline scaffold.
Critical Structural Alerts:
-
C2-Aldehyde: Highly susceptible to autoxidation to the corresponding carboxylic acid (8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid) upon air exposure.
-
8-Amino Motif: Historically associated with hematological toxicity (methemoglobinemia) in homologous series (e.g., Primaquine).
-
6-Fluoro-5-Methyl Substitution: Increases lipophilicity and metabolic stability, potentially enhancing skin absorption compared to naked quinolines.
Part 2: Hazard Identification & Safety Logic (E-E-A-T)
Analysis based on Structure-Activity Relationship (SAR) and Read-Across from homologous 8-aminoquinolines and quinoline-carbaldehydes.
2.1 GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement | Mechanism/Reasoning |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Consistent with quinoline alkaloids and 8-aminoquinoline analogs. |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/eye irritation | Aldehyde groups are electrophilic irritants; basic nitrogen contributes to tissue irritation. |
| Sensitization (Skin) | Cat 1 | H317: May cause allergic skin reaction | Aldehydes can form Schiff bases with skin proteins (haptenization). |
| STOT - Single Exp. | Cat 3 | H335: Respiratory irritation | Dust/aerosol inhalation is irritating to mucous membranes. |
| Germ Cell Mutagenicity | Suspected | H341: Suspected of causing genetic defects | Planar quinoline systems can intercalate DNA; 8-amino group requires metabolic activation caution. |
2.2 The "Swiss Cheese" Safety Model
The following diagram illustrates the multi-layered defense strategy required for this compound, prioritizing the prevention of both biological exposure and chemical degradation.
Caption: Multi-layered safety logic illustrating the dependency between engineering controls (for containment) and procedural controls (for chemical stability).
Part 3: Handling, Stability & Experimental Protocols
3.1 Stability & Storage Protocol
The Challenge: The C2-aldehyde is an "oxidation magnet." If this compound turns from a bright yellow/orange solid to a brown gum, it has likely oxidized to the carboxylic acid or polymerized.
Standard Operating Procedure (SOP):
-
Atmosphere: Handle strictly under Argon or Nitrogen.
-
Temperature: Long-term storage at -20°C .
-
Container: Amber glass vials with Teflon-lined caps (to prevent light degradation and plasticizer leaching).
-
Re-purification: If purity drops below 95%, repurify via silica gel chromatography immediately before use. Note: Avoid amino-functionalized silica which may react with the aldehyde.
3.2 Synthesis & Reaction Setup (Schlenk Technique)
When using this intermediate in reductive amination or Wittig reactions, air exclusion is paramount to prevent side reactions.
Workflow Diagram: Air-Sensitive Handling
Caption: Step-by-step handling workflow to minimize hydrolysis and oxidation during experimental setup.
3.3 Quantitative Data: Physical Properties (Predicted/Analogous)
Since specific experimental values may not be published, these ranges are derived from close structural analogs (e.g., quinoline-2-carbaldehyde).
| Property | Value / Range | Method/Note |
| Molecular Weight | 204.20 g/mol | Calculated ( |
| Appearance | Yellow to Orange Solid | Typical for conjugated quinolines. |
| Melting Point | 110°C - 140°C (Est.) | Action: Determine via DSC/Capillary. |
| Solubility | DCM, DMSO, DMF, EtOAc | Poor solubility in water/hexanes. |
| pKa (Quinoline N) | ~4.0 - 5.0 | Reduced basicity due to F-substitution. |
| Flash Point | >110°C | Predicted based on MW. |
Part 4: Emergency Response & First Aid
Fire Fighting:
-
Media: Carbon dioxide (
), dry chemical powder, or alcohol-resistant foam. -
Warning: Combustion may produce toxic fumes including Nitrogen Oxides (
) and Hydrogen Fluoride ( ). Self-Contained Breathing Apparatus (SCBA) is mandatory.
Accidental Release (Spill):
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Wear double nitrile gloves, lab coat, and P95/N95 respirator (if powder).
-
Contain: Cover spill with an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.
-
Clean: Sweep up carefully to avoid dust generation.[1] Wipe surface with 10% acetone followed by soap and water.
First Aid:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption of the lipophilic fluoro-quinoline).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3][4][5] Remove contact lenses if present.[1][3][4][5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration of the reactive aldehyde.
Part 5: References
-
Fisher Scientific. (2025). Safety Data Sheet: Quinoline-2-carbaldehyde. Retrieved from
-
World Health Organization. (2014). Safety of 8-aminoquinoline antimalarial medicines. Retrieved from
-
National Institutes of Health (NIH). (2019). Improving the Therapeutic Index of 8-Aminoquinolines. Clinical Microbiology Reviews. Retrieved from
-
BroadPharm. (2025). Product Information: N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide.[7][8][9][10][11][12] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 6-Amino-2-methylquinoline. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide 98% | CAS: 182182-31-6 | AChemBlock [achemblock.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CAS 182182-31-6: N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,… [cymitquimica.com]
- 10. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | 182182-31-6 [chemicalbook.com]
- 11. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]
- 12. 182182-31-6|N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide|BLD Pharm [bldpharm.com]
Technical Guide: Solubility & Handling of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde .
Executive Summary & Chemical Identity
Compound: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde Class: Functionalized Quino-carbaldehyde / Fluoro-aminoquinoline Physical Appearance: Typically a yellow to dark orange crystalline solid. Primary Application: Pharmaceutical intermediate (Exatecan analog precursors), fluorogenic building block, and metal chelating ligand.[1]
This molecule presents a unique "push-pull" electronic system: the electron-donating amine at position 8 and the electron-withdrawing aldehyde at position 2, modulated by the lipophilic fluorine and methyl substituents. This structural complexity dictates a specific solubility profile that balances lipophilicity with polar reactivity.
Core Solubility Verdict
-
Best Solvents: DMSO, DMF (Polar Aprotic)[1]
-
Process Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)[1]
-
Recrystallization Solvents: Ethanol (hot), Toluene[1]
-
Incompatible: Water (neutral), Hexanes[1]
Detailed Solubility Profile
The following data categorizes solvents based on their thermodynamic interaction with the quinoline core and its substituents.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes & Causality |
| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Disrupts intermolecular H-bonding between the 8-amino and 2-aldehyde groups. Ideal for stock solutions. |
| DMF | Excellent | Similar performance to DMSO; preferred for reactions requiring lower boiling points than DMSO. | |
| Chlorinated | Dichloromethane (DCM) | Good | Solubilizes the hydrophobic fluoro-methyl-quinoline core effectively. Standard solvent for extraction and chromatography. |
| Chloroform | Good | Excellent solubilizer, but trace acidity (HCl) in unsterilized chloroform can catalyze aldehyde degradation.[1] | |
| Polar Protic | Methanol / Ethanol | Moderate (Conditional) | Soluble, especially when warm.[1] Warning: Prolonged storage in alcohols can lead to hemiacetal formation due to the reactive aldehyde. |
| Esters | Ethyl Acetate | Moderate | Good for work-up/extraction. Solubility decreases significantly at low temperatures, making it useful for precipitation/crystallization.[1] |
| Hydrocarbons | Hexanes / Heptane | Poor / Insoluble | The molecule is too polar for aliphatic hydrocarbons. Used as an anti-solvent to crash the compound out of DCM or EtOAc. |
| Aqueous | Water (pH 7) | Insoluble | The hydrophobic aromatic core dominates. |
| Water (Acidic pH < 3) | Soluble (Decomposes) | Protonation of the quinoline nitrogen ( |
Mechanistic Insight: The "Internal Lock"
Researchers must be aware of the Intramolecular Hydrogen Bonding (or "pseudo-ring" formation) between the 8-amino proton and the quinoline ring nitrogen. This internal lock reduces the molecule's polarity slightly, making it more soluble in organic solvents (like DCM) than a theoretical prediction based solely on functional group count would suggest.[1]
Critical Reactivity & Stability Warning
This compound is chemically metastable in solution. The coexistence of a nucleophilic primary amine (8-
Stability Decision Logic
-
Solid State: Stable if stored under inert gas (Argon/Nitrogen) at -20°C.
-
In Solution:
Experimental Protocols
Protocol A: Visual Solubility Determination (Tiered Drop Test)
Use this protocol to conserve valuable sample mass.[1]
-
Weigh 2.0 mg of the compound into a 1.5 mL clear glass HPLC vial.
-
Add 20 µL of the target solvent (starting concentration equivalent to 100 mg/mL).
-
Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Solubility > 100 mg/mL.
-
Suspension: Add solvent in 20 µL increments until clear or total volume reaches 200 µL (10 mg/mL).
-
-
If still insoluble at 200 µL, sonicate for 5 minutes at 25°C.
-
If particles persist, the solubility is < 10 mg/mL.[1]
Protocol B: Purification via Recrystallization
Recommended for removing oligomers or oxidized impurities.
-
Dissolve crude solid in minimal boiling Ethanol (or Toluene for higher lipophilicity).
-
Filter hot (rapidly) to remove any insoluble polymerized black tar.
-
Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
The 8-amino-6-fluoro-5-methylquinoline-2-carbaldehyde should crystallize as orange needles.
-
Wash crystals with cold Hexane.
Visualization of Workflows
Figure 1: Solubility Prediction & Solvent Selection Logic
This decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Analysis, or Storage).[1]
Caption: Solvent selection framework prioritizing chemical stability and application requirements.
Figure 2: Handling & Stability Workflow
A self-validating workflow to prevent degradation during experimental use.
Caption: Operational workflow to ensure compound integrity during handling.
References
-
Csomos, A., et al. (2022).[1][3] "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022(3), 11-25.[1] (Describes the synthesis and handling of 8-aminoquinoline-2-carbaldehyde analogs).
-
Musiol, R., et al. (2020).[1] "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes." Molecules, 25(9), 2095.[1] (Provides solubility and characterization data for quinoline-carbaldehydes).
-
BenchChem Technical Support. (2025). "Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide." (General solubility rules for 8-aminoquinolines). [1]
-
Sigma-Aldrich. "8-Hydroxy-2-quinolinecarboxaldehyde Product Sheet." (Analogous aldehyde reactivity and storage data).
Sources
- 1. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]
- 2. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Whitepaper: Strategic Sourcing and Quality Assurance of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
Executive Summary
8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde (CAS 1420794-44-0) is a high-value heterocyclic building block, critical for the synthesis of next-generation kinase inhibitors and potential Antibody-Drug Conjugate (ADC) payloads. Its structural complexity—featuring a quinoline core decorated with an amino group, a fluorine atom, a methyl group, and a reactive aldehyde—presents unique challenges in synthesis, stability, and sourcing.
This guide provides a technical roadmap for researchers and procurement professionals to:
-
Validate Identity: Distinguish this quinoline from the structurally similar Exatecan intermediate.
-
Ensure Quality: Implement robust analytical protocols to detect specific impurities (e.g., over-oxidized acids).
-
Secure Supply: Evaluate suppliers based on synthetic capability rather than just catalog availability.
Part 1: Chemical Profile & Critical Differentiation
Structural Identity
The molecule is an 8-aminoquinoline derivative with a 2-carbaldehyde functionality.[1][2][3] This dual functionality (amine + aldehyde) makes it a versatile precursor for Schiff base formation, reductive amination, or heterocycle construction (e.g., imidazo[1,2-a]quinolines).
| Feature | Specification |
| Chemical Name | 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde |
| CAS Number | 1420794-44-0 |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| Core Scaffold | Quinoline (Aromatic N-heterocycle) |
| Key Functionalities | Primary Amine (C8), Aldehyde (C2), Fluorine (C6), Methyl (C5) |
The "Exatecan Trap": A Critical Warning
Do not confuse this molecule with the Exatecan Intermediate. There is a high risk of sourcing error due to structural similarities. The Exatecan intermediate (CAS 182182-31-6) is a tetrahydronaphthalene (tetralone), whereas the target molecule is a quinoline (fully aromatic).
-
Target: 8-Amino-6-fluoro-5-methylquinoline -2-carbaldehyde[4][1][2][5][6][3][7]
-
Exatecan Int: N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen -2-yl)acetamide[8][9][10]
Implication: Using the wrong intermediate will result in a complete failure of the synthetic route and loss of valuable time. Always verify the aromaticity of the core ring system via NMR.
Part 2: Synthesis & Impurity Landscape
Understanding the synthetic origin is crucial for anticipating the impurity profile. The most likely industrial route involves the oxidation of a 2-methylquinoline precursor.
Likely Synthetic Pathway & Impurities
The synthesis typically proceeds from 2,5-dimethyl-6-fluoro-8-nitroquinoline .
-
Precursor: 2,5-Dimethyl-6-fluoro-8-nitroquinoline.
-
Oxidation (Critical Step): Selenium Dioxide (SeO₂) oxidation of the 2-methyl group to the aldehyde.
-
Reduction: Reduction of the 8-nitro group to the 8-amino group (often done after aldehyde protection or carefully controlled to avoid reducing the aldehyde).
Figure 1: Predicted synthetic pathway and associated critical impurities.
Critical Impurities to Monitor
-
Carboxylic Acid (CAS 1420790-46-0): Result of aldehyde over-oxidation. This is a common contaminant (often 1-5%) and will terminate chain extension reactions.
-
Alcohol Derivative: Result of aldehyde reduction during the nitro-reduction step.
-
Selenium (Se): If SeO₂ is used, residual selenium must be quantified (ICP-MS) as it is a genotoxic impurity.
Part 3: Quality Assurance & Analytical Validation
A Certificate of Analysis (CoA) from a catalog supplier is insufficient for GMP or late-stage research. You must re-validate the material.
Analytical Protocol
| Test | Method | Acceptance Criteria | Purpose |
| Assay | HPLC (UV @ 254 nm) | ≥ 97.0% (Area %) | Quantify main peak purity. |
| Aldehyde Content | ¹H-NMR or Titration | Consistent with structure | Confirm aldehyde is not oxidized to acid. |
| Identification | ¹H-NMR (DMSO-d₆) | Signal at ~10.0 ppm (CHO) | Verify aldehyde proton; confirm quinoline aromatic region. |
| Residual Solvents | GC-Headspace | < ICH Limits | Remove reaction solvents (DCM, Toluene). |
| Heavy Metals | ICP-MS | Se < 10 ppm | Critical if SeO₂ oxidation route is suspected. |
| Water Content | Karl Fischer (KF) | < 1.0% | Aldehydes can form hydrates; moisture accelerates degradation. |
QC Decision Tree
Figure 2: Quality Control Decision Tree for incoming raw material.
Part 4: Sourcing Strategy & Supplier Evaluation
The market for CAS 1420794-44-0 is dominated by "Catalog Suppliers" who often do not manufacture the compound themselves. For drug development, you must identify the Original Manufacturer or a capable CDMO.
Supplier Tiers
| Tier | Supplier Type | Recommended For | Pros | Cons |
| Tier 1 | Specialized CDMOs (Custom Synthesis) | GLP/GMP Batches (>100g) | Full traceability, custom specs, validated methods. | High cost, lead time (4-8 weeks). |
| Tier 2 | Stocking Distributors (e.g., BLD Pharm, Ambeed) | Screening / Hit-to-Lead (<10g) | Fast delivery (days), low cost. | Batch variability, limited analytical data. |
| Tier 3 | Aggregators | Do not use | None. | High risk of "ghost" inventory or wrong structure. |
Recommended Suppliers (Verified Listings)
Note: Always request a batch-specific CoA before purchase.
-
MolCore (Hangzhou MolCore BioPharm)
-
Status: Likely Manufacturer / High-Tier Distributor.
-
Relevance: Lists the specific acid and amine precursors, suggesting internal synthesis capability.
-
-
BLD Pharm
-
Status: Major Stocking Distributor.
-
Relevance: Good for rapid acquisition of small quantities (1g - 5g) for analytical reference.
-
-
Crysdot
-
Status: Building Block Specialist.
-
Relevance: Often holds stock of specialized heterocycles.[7]
-
Sourcing Checklist
Part 5: Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the carboxylic acid.
-
Stability: The 8-amino group can facilitate self-condensation or polymerization over time. Re-test purity if stored for >3 months.
-
Safety: Treat as a potential mutagen (due to the quinoline core and aldehyde). Handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved February 13, 2026, from [Link](Grounding for core scaffold properties).
Sources
- 1. 1420791-46-3|6-Fluoro-2,7-dimethylquinolin-8-amine|BLD Pharm [bldpharm.com]
- 2. 1420799-86-5|6-Fluoro-5-methylquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. chemat.com.pl [chemat.com.pl]
- 4. molcore.com [molcore.com]
- 5. 8-氨基-6-氟-5-甲基喹啉-2-甲醛 | 8-Amino-6-fluoro-5-methylquinoline- | 1420794-44-0 - 乐研试剂 [leyan.com]
- 6. 8-氨基-6-氟-5-甲基喹啉-2-羧酸 | 8-Amino-6-fluoro-5-methylquinoline- | 1420790-46-0 - 乐研试剂 [leyan.com]
- 7. molcore.com [molcore.com]
- 8. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS#: 182182-31-6 [m.chemicalbook.com]
- 9. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide/182182-31-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 10. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols: Leveraging 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde in the Synthesis of Novel Antibody-Drug Conjugate Payloads
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as potent therapeutic agents, exhibiting diverse mechanisms of action that include the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways.[3][4][5][6] Their proven cytotoxic potential makes them attractive candidates for the development of highly potent payloads for Antibody-Drug Conjugates (ADCs).[7]
ADCs represent a transformative class of targeted cancer therapies, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[8] This is achieved by conjugating a highly potent small-molecule payload to a monoclonal antibody (mAb) that targets a tumor-associated antigen, via a chemical linker. The success of an ADC is critically dependent on the interplay between these three components: the antibody, the linker, and the payload.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specialized quinoline derivative, 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde , in the synthesis of novel ADC payloads. We will explore a proposed synthetic pathway for this key intermediate, its elaboration into a potent cytotoxic agent, and subsequent conjugation to a monoclonal antibody. The protocols and insights provided herein are grounded in established chemical principles and aim to empower the development of next-generation ADCs with enhanced therapeutic profiles.
Part 1: Synthesis of the Quinoline Core Intermediate: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
Proposed Synthetic Pathway
The proposed synthesis commences with a substituted 2-aminobenzaldehyde, which can be prepared through multi-step synthesis from commercially available starting materials. This intermediate is then subjected to a Friedländer annulation with a suitable carbonyl compound to furnish the desired quinoline scaffold. Subsequent functional group manipulations, including the introduction of the carbaldehyde at the C2 position, complete the synthesis.
Experimental Protocol 1: Proposed Synthesis of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
Step 1: Synthesis of a Substituted 2-Nitrobenzaldehyde
This initial step involves the synthesis of a suitably substituted 2-nitrobenzaldehyde, which will serve as the precursor to the corresponding 2-aminobenzaldehyde. The specific substitution pattern will be dictated by the desired final product.
Step 2: Reduction of the Nitro Group
The nitro group of the benzaldehyde derivative is reduced to an amine to generate the key 2-aminobenzaldehyde intermediate.
-
Reagents and Materials:
-
Substituted 2-nitrobenzaldehyde
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of the substituted 2-nitrobenzaldehyde in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 2-aminobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Friedländer Annulation to form the Quinoline Core
The synthesized 2-aminobenzaldehyde is then reacted with a carbonyl compound containing an α-methylene group to construct the quinoline ring.
-
Reagents and Materials:
-
Substituted 2-aminobenzaldehyde
-
Pyruvic aldehyde dimethyl acetal
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the substituted 2-aminobenzaldehyde and pyruvic aldehyde dimethyl acetal in ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-substituted quinoline.
-
Step 4: Conversion to Quinoline-2-carbaldehyde
The final step involves the conversion of the C2-substituent to a carbaldehyde. One potential method is the oxidation of a 2-methylquinoline.[14]
-
Reagents and Materials:
-
2-Methylquinoline derivative
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
-
Procedure:
-
Dissolve the 2-methylquinoline derivative in a mixture of dioxane and water.
-
Add selenium dioxide to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter to remove selenium metal.
-
Extract the filtrate with an appropriate organic solvent.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde.
-
Diagram 1: Proposed Synthetic Pathway for the Quinoline Intermediate
Caption: A proposed multi-step synthesis of the target quinoline carbaldehyde.
Part 2: Elaboration into a Cytotoxic Payload
The aldehyde functionality at the C2 position of the quinoline ring serves as a versatile chemical handle for further elaboration into a potent cytotoxic payload. A common strategy involves the formation of a carboxamide, as this moiety is prevalent in many biologically active molecules, including topoisomerase inhibitors.[15][16]
From Aldehyde to Carboxamide: A Key Transformation
The conversion of the aldehyde to a carboxamide can be achieved through a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with a suitable amine. The amine component can be strategically chosen to incorporate a linker attachment point.
Experimental Protocol 2: Synthesis of a Quinoline-2-Carboxamide Payload Precursor
Step 1: Oxidation of the Aldehyde to a Carboxylic Acid
-
Reagents and Materials:
-
8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidant
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the quinoline-2-carbaldehyde in acetone.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 30°C.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Quench the excess oxidant by adding a solution of sodium bisulfite.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the quinoline-2-carboxylic acid.
-
Step 2: Amide Coupling to Introduce a Linker Attachment Point
This step involves coupling the carboxylic acid with an amine that contains a protected functional group suitable for linker conjugation (e.g., a protected amine or thiol).
-
Reagents and Materials:
-
Quinoline-2-carboxylic acid derivative
-
Amine with a protected functional group (e.g., N-Boc-ethylenediamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the quinoline-2-carboxylic acid and the protected amine in DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the protected payload precursor.
-
Diagram 2: Elaboration of the Quinoline Aldehyde into a Payload Precursor
Caption: Transformation of the aldehyde to a payload precursor for linker attachment.
Part 3: Linker Selection and Conjugation to a Monoclonal Antibody
The choice of linker is a critical determinant of an ADC's efficacy and safety profile. Linkers can be broadly categorized as cleavable or non-cleavable, each with distinct advantages.
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the target cell, such as the acidic environment of lysosomes or the presence of specific enzymes.[13][17]
-
Non-cleavable Linkers: These release the payload upon complete degradation of the antibody in the lysosome. The payload is released with the linker and a part of the antibody attached.
For our quinoline-based payload, a cleavable linker, such as a cathepsin-cleavable valine-citrulline (Val-Cit) linker, is a suitable choice. This type of linker is stable in circulation but is efficiently cleaved by lysosomal proteases upon internalization of the ADC into the tumor cell.
Conjugation Strategy
The conjugation of the linker-payload to the antibody is typically achieved through reaction with specific amino acid residues on the antibody surface, most commonly cysteines or lysines. Site-specific conjugation methods are increasingly favored to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Experimental Protocol 3: Linker-Payload Synthesis and Conjugation to an Antibody
Step 1: Synthesis of the Linker-Payload Construct
This involves coupling the deprotected payload precursor with a pre-synthesized linker that has a reactive moiety for antibody conjugation (e.g., a maleimide group).
-
Reagents and Materials:
-
Deprotected quinoline-2-carboxamide payload
-
Maleimide-functionalized Val-Cit-PABC linker
-
Peptide coupling reagents (e.g., HATU, DIPEA)
-
DMF
-
-
Procedure:
-
Deprotect the functional group on the payload precursor (e.g., remove the Boc protecting group with trifluoroacetic acid).
-
Couple the deprotected payload with the maleimide-functionalized linker using standard peptide coupling conditions.
-
Purify the resulting linker-payload construct by HPLC.
-
Step 2: Antibody Reduction and Conjugation
The interchain disulfide bonds of the antibody are partially reduced to generate reactive thiol groups for conjugation with the maleimide-functionalized linker-payload.
-
Reagents and Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS)
-
Linker-payload construct
-
Dimethylacetamide (DMA)
-
-
Procedure:
-
Prepare a solution of the monoclonal antibody in PBS.
-
Add a solution of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Add a solution of the linker-payload construct in DMA to the reduced antibody solution.
-
Allow the conjugation reaction to proceed at room temperature.
-
Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unconjugated payload and other impurities.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Diagram 3: ADC Synthesis Workflow
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedlander quinoline synthesis [quimicaorganica.org]
- 13. organicreactions.org [organicreactions.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Application Note: Selective Oxidation of 2-Methylquinoline to Quinoline-2-Carbaldehyde via Selenium Dioxide (Riley Oxidation)
Executive Summary
Quinoline-2-carbaldehyde (Quinaldehyde) is a critical pharmacophore and ligand scaffold in medicinal chemistry, particularly for the synthesis of antitumor agents and fluorescent sensors. Its synthesis from 2-methylquinoline (Quinaldine) via Selenium Dioxide (SeO₂) oxidation—known as the Riley Oxidation —is the industry standard for direct functionalization.
However, this reaction is notorious for two failure modes:
-
Over-oxidation: Formation of quinoline-2-carboxylic acid (quinaldic acid).
-
Selenium Contamination: Persistent colloidal selenium residues that are difficult to remove.
This application note provides a self-validating protocol that circumvents these issues. By utilizing a bisulfite adduct purification strategy , we ensure that only the active aldehyde species is isolated, rejecting both unreacted starting material and over-oxidized byproducts.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via direct oxygen insertion but through an Ene reaction followed by a [2,3]-sigmatropic rearrangement.
The Pathway[1][2][3]
-
Enolization: The acidic protons on the 2-methyl group allow tautomerization to the enamine-like enol.
-
Ene Reaction: The enol attacks the electrophilic Selenium, forming a C-Se bond.
-
Rearrangement: A [2,3]-sigmatropic shift moves the oxygen to the terminal carbon.
-
Elimination: Loss of water and Selenium(0) yields the carbonyl.
Figure 1: Mechanistic pathway of the Riley Oxidation for activated methyl groups.
Strategic Considerations
Solvent Selection: The "Wet Dioxane" Advantage
While xylene allows for higher temperatures, it often leads to over-oxidation. We utilize 1,4-Dioxane with trace water .
-
Why Water? The final elimination step to release the aldehyde requires hydrolysis of the selenite ester. An anhydrous environment can stall the reaction at the ester stage or promote polymerization.
-
Why Dioxane? It solubilizes both the organic substrate and the inorganic oxidant (SeO₂) sufficiently at reflux temperatures (101°C).
Stoichiometry
-
Standard: 1.0 : 1.1 (Substrate : SeO₂).
-
Critical Note: Excess SeO₂ (>1.5 eq) drastically increases the formation of quinaldic acid. It is better to have unreacted starting material (which we can remove) than over-oxidized product.
Experimental Protocol
Materials
-
Substrate: 2-Methylquinoline (Quinaldine), >98%.
-
Oxidant: Selenium Dioxide (SeO₂), anhydrous.[1] Handle with extreme care—see Safety Section.
-
Solvent: 1,4-Dioxane (Reagent Grade), Water.
-
Purification Reagents: Sodium Bisulfite (NaHSO₃), Sodium Carbonate (Na₂CO₃), Dichloromethane (DCM).
Part A: The Oxidation Reaction[1][3][5][6]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Add 14.3 g (0.10 mol) of 2-Methylquinoline and 100 mL of 1,4-dioxane.
-
Oxidant Addition: Add 11.1 g (0.10 mol) of pulverized SeO₂. Add 2 mL of deionized water.
-
Reaction: Heat the mixture to reflux (approx. 100-101°C) with vigorous stirring.
-
Observation: The solution will turn dark, and a black/red precipitate (Selenium metal) will begin to form within 30 minutes.
-
-
Monitoring: Monitor by TLC (30% EtOAc in Hexanes).
-
Endpoint: Typically 2–4 hours. Stop when the aldehyde spot is intense, even if starting material remains. Do not extend reflux beyond 6 hours to avoid acid formation.
-
-
Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated Selenium metal. Wash the pad with 20 mL dioxane.
-
Concentration: Evaporate the filtrate under reduced pressure to yield a crude dark oil.
Part B: The Bisulfite Purification (The "Self-Validating" Step)
This step is the core of high-purity isolation. It relies on the reversible formation of a water-soluble bisulfite adduct, specific only to aldehydes.
-
Adduct Formation: Dissolve the crude oil in 100 mL of Ethanol . Slowly add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃, ~40 mL) with stirring.
-
Observation: A precipitate may form, or the solution may just become biphasic. The aldehyde is now trapped as a water-soluble sulfonate salt.
-
-
Wash (Impurity Removal): Transfer the mixture to a separatory funnel. Wash with Dichloromethane (DCM, 2 x 50 mL) .
-
Logic: The unreacted 2-methylquinoline and any non-aldehyde byproducts remain in the organic (DCM) layer. The aldehyde-bisulfite adduct remains in the aqueous layer.[2] Discard the organic layer.
-
-
Regeneration: Transfer the aqueous layer (containing the adduct) to a beaker. Basify carefully with 10% Sodium Carbonate (Na₂CO₃) solution until pH ~10.
-
Observation: The solution will become cloudy as the free aldehyde is regenerated and precipitates/oils out.
-
-
Extraction: Extract the regenerated aldehyde with DCM (3 x 50 mL) .
-
Isolation: Dry the combined DCM layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Polish: Recrystallize from hot petroleum ether or hexane if necessary.
Data & Characterization
| Parameter | Specification | Notes |
| Appearance | Pale yellow needles/solid | Turns tan upon air exposure (oxidizes). |
| Melting Point | 70–72 °C | Sharp mp indicates high purity. |
| Yield | 50–65% | Lower yield than crude, but >99% purity. |
| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, -CHO) | Distinctive aldehyde singlet. |
| IR (Neat) | 1700–1710 cm⁻¹ | Strong C=O stretch. |
Workflow Diagram
Figure 2: Purification workflow utilizing the bisulfite adduct strategy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Over-oxidation to acid. | Reduce reaction time. Ensure SeO₂ is not in large excess (>1.2 eq). |
| Red Oil in Product | Colloidal Selenium carryover. | Ensure Celite filtration is tight. The bisulfite step usually clears this, as Se is not soluble in the aqueous phase. |
| No Reaction | Old/Hydrated SeO₂. | SeO₂ is hygroscopic. Use fresh reagent or sublime it before use. |
| Product turns brown | Autoxidation. | Store under Nitrogen/Argon in the dark. Aldehydes are air-sensitive. |
Safety Protocol (Critical)
Selenium Dioxide (SeO₂) is a Class 6.1 Toxic Substance .
-
Acute Toxicity: Highly toxic by inhalation and ingestion. Reacts with moisture on skin to form corrosive selenous acid (chemical burns).
-
Chronic Toxicity: Cumulative poison.
-
Odor: The reaction generates organoselenium byproducts with a foul, garlic-like odor.
Mandatory Controls:
-
Fume Hood: All operations, including weighing, must be performed in a high-efficiency fume hood.
-
Waste Disposal: Segregate all selenium waste (solid Se, filter paper, aqueous washes). Do not mix with general organic waste.
-
Decontamination: Wash glassware with bleach (sodium hypochlorite) to oxidize residual selenium compounds before standard cleaning.
References
-
Kaplan, H. (1941). "The Selenium Dioxide Oxidation of Quinaldine." Journal of the American Chemical Society, 63(10), 2654–2655. Link
-
Organic Syntheses. (1944). "Quinoline-2-carbaldehyde."[3] Org.[4] Synth. 24, 82. Link[5]
-
Brindle, C. S., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] Link
-
Sigma-Aldrich. (n.d.). "Safety Data Sheet: Selenium Dioxide." Link
Sources
Application Note: Precision Functionalization of 8-Amino-Fluoro-Methyl-Quinoline Scaffolds
This Application Note is designed for medicinal chemists and process scientists focusing on the structural diversification of quinoline scaffolds. It addresses the specific electronic and steric challenges posed by fluoro-methyl substituted 8-aminoquinolines .
Introduction & Strategic Analysis
The 8-aminoquinoline (8-AQ) moiety is a privileged pharmacophore in medicinal chemistry, anchoring historic antimalarials (Primaquine, Tafenoquine) and serving as a powerful bidentate directing group for C-H activation. However, the introduction of fluorine (for metabolic stability/lipophilicity) and methyl (for steric/solubility tuning) substituents onto the quinoline ring significantly perturbs the electronic landscape of the 8-amino group.
The "Chelation Trap" & Nucleophilicity Paradox
Researchers must navigate two competing factors when functionalizing this scaffold:
-
Reduced Nucleophilicity: The quinoline nitrogen (N1) is electron-withdrawing. A fluorine atom (e.g., at C5, C6, or C7) further decreases the electron density of the 8-amino group via inductive effects (
), making it sluggish in standard or acylation reactions compared to simple anilines. -
The Chelation Trap: The proximity of the 8-amino group to the N1 nitrogen creates a perfect binding pocket for transition metals (Pd, Cu, Ni). While useful for directing C-H activation elsewhere on the ring, this chelation often poisons the catalyst intended to functionalize the amine itself.
This guide provides optimized protocols to overcome these barriers.
Reaction Landscape Visualization
The following diagram maps the divergent synthetic pathways available for the 8-amino-fluoro-methyl-quinoline scaffold.
Figure 1: Divergent functionalization pathways for the 8-amino-fluoro-methyl-quinoline scaffold.
Experimental Protocols
Protocol A: Chemoselective Acylation (Amide Coupling)
Best for: Creating directing groups or peptidomimetic side chains.
Challenge: The fluorine substituent reduces the nucleophilicity of the 8-NH2. Standard coupling agents (EDC/HOBt) often fail or proceed slowly. Solution: Use "High-Energy" electrophiles (Acid Chlorides) or HATU with a stronger base.
Materials:
-
Substrate: 8-Amino-6-fluoro-2-methylquinoline (1.0 equiv)
-
Reagent: Acyl Chloride (1.2 equiv) OR Carboxylic Acid (1.2 equiv) + HATU (1.3 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve the quinoline substrate in anhydrous DCM (0.1 M concentration) under
atmosphere. -
Base Addition: Add Pyridine (for acid chlorides) or DIPEA (for HATU coupling) dropwise at 0°C.
-
Electrophile Addition:
-
Method A (Acid Chloride): Add R-COCl dropwise at 0°C. Allow to warm to RT.
-
Method B (HATU): Pre-activate the Carboxylic Acid with HATU in a separate vial (DMF, 5 min), then add to the quinoline solution.
-
-
Monitoring: Monitor by TLC/LC-MS. The fluoro-substituted amine may require heating to 40°C for completion.
-
Workup: Quench with sat.
. Extract with DCM. Wash organic layer with brine. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Best for: Installing aryl groups (N-arylation) to mimic Tafenoquine structures.
Challenge: The "Chelation Trap." The substrate binds Pd at N1/N8, deactivating the catalyst. Solution: Use bidentate phosphine ligands with a wide bite angle (BINAP, Xantphos) that bind Pd more tightly than the quinoline substrate does.
Data Summary: Ligand Screening Effects
| Ligand | Catalyst System | Conversion (24h) | Yield | Notes |
| PPh3 | Pd2(dba)3 | < 10% | N/A | Catalyst poisoning by substrate. |
| JohnPhos | Pd(OAc)2 | 45% | 30% | Mono-dentate insufficient. |
| BINAP | Pd(OAc)2 | > 95% | 88% | Recommended. Excellent stability. |
| Xantphos | Pd2(dba)3 | > 95% | 92% | Best for sterically hindered partners. |
Step-by-Step:
-
Glovebox Setup: In a glovebox or under strict Argon flow, charge a reaction vial with:
-
8-Amino-fluoro-methyl-quinoline (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
- (5 mol%)
-
rac-BINAP (7.5 mol%)
- (1.4 equiv)
-
-
Solvent: Add anhydrous Toluene (degassed). Concentration: 0.2 M.
-
Reaction: Seal the vial. Heat to 100°C for 16–24 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc). Concentrate filtrate.
-
Purification: Flash chromatography. Note: Amine products on silica often tail; add 1%
to the eluent.
Protocol C: Sandmeyer Transformation (Halogenation)
Best for: Converting the amino group into a halide (Cl, Br, I) for subsequent cross-coupling or "resetting" the position.
Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution (
Step-by-Step:
-
Diazotization: Dissolve substrate (1.0 equiv) in
(20% aq) or Acetonitrile.-
Aqueous Route: Cool to 0°C. Add
(1.2 equiv) aq solution dropwise. Stir 30 min. -
Organic Route (Preferred for lipophilic fluoro-quinolines): Dissolve in MeCN. Add t-Butyl Nitrite (tBuONO, 1.5 equiv) dropwise at 0°C.
-
-
Substitution:
-
For Chloride: Pour diazonium solution into fresh CuCl (1.5 equiv) in HCl.
-
For Bromide: Pour into CuBr (1.5 equiv) in HBr.
-
For Iodide: Add KI (2.0 equiv) slowly (Caution: vigorous
evolution).
-
-
Heating: Warm the mixture to 60°C for 1 hour to ensure complete
displacement. -
Workup: Neutralize with NaOH (carefully). Extract with EtOAc.[1]
Workflow Diagram: Buchwald-Hartwig Optimization
This diagram illustrates the critical decision points when setting up the C-N coupling for this specific scaffold.
Figure 2: Ligand selection strategy to overcome substrate poisoning in C-N coupling.
References
-
BenchChem. Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. (Accessed 2025).[2][3][4][5] Link
-
Corbet, M., & De Campo, F. (2013).[6][7] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[6][7][8] Angewandte Chemie International Edition.[6] Link
-
Wikipedia. Buchwald–Hartwig Amination: Mechanism and Scope.Link
-
Organic Chemistry Portal. Sandmeyer Reaction: Transformations of Aromatic Amines.Link
-
Jain, S., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Remote C-H Functionalization of 8-Aminoquinoline Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Storage & Handling of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
An in-depth guide to preventing oxidation of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde during storage.
Welcome to the technical support guide for 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the oxidative degradation of this valuable and reactive compound. Proper storage is critical to ensure its stability, purity, and performance in your experiments.
The molecular structure of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde contains two functional groups highly susceptible to oxidation: an aromatic amine and an aldehyde. The aldehyde group can easily oxidize to the corresponding carboxylic acid, while the aromatic amine is prone to oxidative processes that often result in significant color changes, from a pale yellow to dark brown or black. These degradation pathways compromise the compound's integrity and can lead to inconsistent experimental results.
This guide is structured to provide rapid answers through FAQs and in-depth solutions via troubleshooting guides and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My vial of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde has turned from yellow to dark brown. What happened?
A: A color change to brown or black is a strong indicator of oxidation, likely involving the 8-amino group. Aromatic amines are notoriously sensitive to air and light, and their oxidation often produces highly colored polymeric impurities. This degradation suggests that the compound was exposed to atmospheric oxygen.
Q2: What is the primary degradation product I should be concerned about?
A: The most common and chemically significant degradation is the oxidation of the 2-carbaldehyde group to a 2-carboxylic acid. This changes the molecule's reactivity, molecular weight, and functionality, rendering it unsuitable for reactions targeting the aldehyde.
Q3: Is refrigeration at 4°C sufficient for long-term storage?
A: While refrigeration slows down reaction rates, it is not sufficient on its own.[1] The primary driver of degradation for this compound is oxidation, which will still occur at 4°C if oxygen is present. For optimal long-term stability, low temperature must be combined with an inert atmosphere.[2]
Q4: Can I use an antioxidant like BHT to stabilize the compound?
A: While antioxidants are used to stabilize some aldehydes, adding any substance compromises the purity of the starting material.[3] For high-purity applications in research and drug development, this is strongly discouraged. The preferred method is to prevent oxidation by excluding oxygen rather than introducing a potential reactant or impurity.
Q5: The compound is a solid. Does it still need protection from oxygen?
A: Yes. Even as a solid, the surface area is exposed to the atmosphere within the vial. Over time, significant surface oxidation can occur, especially for a sensitive compound like this. Many reactive solids are stored under an inert atmosphere to prevent this.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Visible Color Change or Formation of Dark Particulates
-
Underlying Cause (Causality): This is a classic sign of the oxidation of the aromatic amino group. This process can be accelerated by exposure to light and atmospheric oxygen. Like many aminobenzaldehydes, the compound is inherently unstable when exposed to air.[5]
-
Immediate Action: Cease using the material for any critical experiments. The presence of colored impurities indicates significant degradation.
-
Validation Protocol:
-
Dissolve a small sample in a suitable solvent (e.g., DMSO or acetonitrile).
-
Analyze via Thin Layer Chromatography (TLC) against a reference standard if available. The appearance of new, often lower Rf spots, or streaking from the baseline, confirms the presence of impurities.
-
For a quantitative assessment, analyze via HPLC. You will likely observe a decrease in the main peak area and the emergence of new peaks corresponding to degradation products.[2]
-
-
Preventative Strategy: Always handle and store the compound under an inert atmosphere (see SOP 1). Use amber or opaque vials to protect from light.[6]
Issue 2: Decreased Yield or Failed Reaction in Aldehyde-Specific Chemistry (e.g., Reductive Amination, Wittig Reaction)
-
Underlying Cause (Causality): This strongly suggests the aldehyde functional group has been oxidized to the non-reactive carboxylic acid. This is a common failure mode for aromatic aldehydes stored improperly.[3]
-
Immediate Action: Verify the integrity of your stored material before proceeding with further reactions.
-
Validation Protocol:
-
Acquire an Infrared (IR) spectrum of the material. The appearance of a broad absorption band around 2500-3300 cm⁻¹ (O-H stretch) and a shift in the carbonyl peak are indicative of carboxylic acid formation.
-
Use ¹H NMR spectroscopy. The aldehyde proton signal (typically ~9-10 ppm) will decrease in integration, and you may see the emergence of a broad carboxylic acid proton signal (>10 ppm).
-
-
Preventative Strategy: The most effective prevention is strict adherence to anaerobic storage conditions. For long-term storage, sealing the compound in an ampule under argon is the gold standard.
Visualizing the Degradation Pathway
The diagram below illustrates the two primary oxidation pathways for 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde.
Caption: Primary oxidative degradation pathways.
Standard Operating Procedures (SOPs) for Storage
Adherence to these protocols is essential for maintaining the integrity of your compound.
SOP 1: Short-Term Storage (Up to 4 Weeks)
This procedure is suitable for working stock that is accessed periodically.
Materials:
-
Vial of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
-
Amber glass vial with a PTFE-lined screw cap
-
Parafilm or electrical tape
-
Source of inert gas (Nitrogen or Argon) with tubing
-
Laboratory refrigerator (4°C)
Protocol:
-
Preparation: If received in a non-ideal container, quickly transfer the solid to a clean, dry amber glass vial in an area with minimal air currents.
-
Inert Gas Purge: Insert a needle or pipette connected to the inert gas line into the vial, ensuring the tip is just above the solid material. Place a second, wider needle through the cap septum or hold the cap loosely over the opening to serve as an outlet.
-
Flushing: Gently flush the vial with inert gas for 1-2 minutes to displace all the air. A gentle flow is crucial to avoid blowing the solid out of the vial.
-
Sealing: While maintaining the positive flow of inert gas, quickly remove the needles/tubing and tightly screw on the cap.
-
Reinforce Seal: Wrap the cap-vial interface securely with Parafilm.
-
Storage: Place the sealed vial inside a labeled secondary container and store it in a refrigerator at 4°C.[2]
SOP 2: Long-Term Storage (> 4 Weeks)
This method is designed for archival or bulk stock that will not be accessed frequently.
Materials:
-
All materials from SOP 1
-
Glove box or glove bag with an inert atmosphere
-
Laboratory freezer (-20°C)
-
Heat-sealable, foil-lined bags and a vacuum sealer (optional, but recommended)
Protocol:
-
Ideal Environment: Perform all aliquoting and packaging inside a glove box or glove bag filled with nitrogen or argon.[7] This is the most reliable way to exclude oxygen.
-
Aliquot: Divide the bulk material into smaller, single-use quantities in separate amber vials. This prevents contamination and repeated exposure of the entire batch to potential atmospheric incursions.
-
Inert Gas Backfill: If not using a glovebox, follow the purging and sealing steps (2-5) from SOP 1 for each aliquot.
-
Secondary Containment: Place the sealed vials into a heat-sealable, foil-lined bag. If possible, use a vacuum sealer to remove excess air and apply a heat seal.
-
Storage: Store the packaged aliquots in a dark, non-frost-free freezer at -20°C.[2] The lower temperature further minimizes the rate of any potential degradation.
Summary of Storage Conditions
| Parameter | Short-Term Storage (Working Stock) | Long-Term Storage (Archival Stock) | Rationale |
| Temperature | 2-8°C | ≤ -20°C | Slows the rate of chemical degradation.[1][3] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Inert Gas (Nitrogen/Argon) | Prevents oxidation, the primary degradation pathway.[4][8] |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) | Prevents light-catalyzed oxidation of the aromatic amine.[6] |
| Container | Tightly Sealed Amber Vial (PTFE-lined cap) | Single-Use Aliquots in Sealed Vials | Minimizes exposure from repeated access and headspace oxygen. |
Workflow for Inert Atmosphere Packaging
The following diagram outlines the key steps for preparing the compound for storage.
Caption: Standard workflow for inert gas packaging.
By implementing these rigorous storage and handling protocols, you can ensure the long-term stability and purity of your 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde, leading to more reliable and reproducible scientific outcomes.
References
-
Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365-372. Available at: [Link]
-
Ingenta Connect. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Available at: [Link]
-
ResearchGate. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available at: [Link]
-
PubMed. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. Available at: [Link]
-
Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Available at: [Link]
-
University of Alabama in Huntsville. (n.d.). Chemical Storage. Available at: [Link]
-
MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]
-
Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Available at: [Link]
-
Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Available at: [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas? Available at: [Link]
-
Linde. (n.d.). Inerting in the chemical industry. Available at: [Link]
-
ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Available at: [Link]
-
Wikipedia. (n.d.). 2-Aminobenzaldehyde. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
Technical Support Center: Purification of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
The following technical guide is designed as a specialized support resource for researchers working with 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde .
This compound presents a unique "dual-threat" challenge in purification: it contains a basic, chelating 8-amino group and a reactive, oxidizable 2-carbaldehyde . The protocols below prioritize the separation of specific impurities (regioisomers, oxidation products, and oligomers) while maintaining the integrity of these functional groups.
Status: Active Lead Scientist: Dr. A. Vance, Senior Applications Scientist Scope: Isolation, Impurity Removal, and Stability Management
⚠️ Critical Stability Advisory: The "Self-Condensation" Risk
Before starting any purification, you must address the inherent reactivity of this molecule.
-
The Issue: You have a nucleophilic amine (at C8) and an electrophilic aldehyde (at C2). While intramolecular cyclization is sterically disfavored, intermolecular polymerization (Schiff base formation) is highly probable in concentrated solutions.
-
The Symptom: Appearance of insoluble "gums" or multiple new spots on TLC that streak from the baseline.
-
The Fix:
-
Never store the crude material in concentrated solution for long periods.
-
Temperature: Keep all solutions < 30°C.
-
Solvents: Avoid protic solvents (MeOH, EtOH) if heating is required, as they can promote hemiaminal formation. Use aprotic solvents (DCM, THF) for handling.
-
Part 1: Impurity Profiling & Diagnosis
Identify your enemy before choosing a weapon.
| Impurity Class | Origin | TLC/HPLC Characteristic | Removal Strategy |
| Regioisomers (e.g., 5-Amino isomer) | Nitration/Reduction byproduct during synthesis. | Very close Rf to product. Often slightly more polar. | Flash Chromatography (High surface area silica) or Selective Crystallization . |
| Carboxylic Acid (2-COOH) | Air oxidation of the aldehyde. | Streaks at baseline on silica; broad peak in HPLC. | Weak Basic Wash (Bicarbonate) or Filtration (often insoluble in organic solvents). |
| Oligomers/Imines | Self-condensation of amine + aldehyde. | Baseline smear; insoluble precipitate. | Acidic Hydrolysis (recovers product) or Size Exclusion . |
| Metal Chelates (Cu, Fe) | 8-Aminoquinolines are potent chelators.[1] | Colored complexes (green/red); broadening in NMR. | EDTA Wash or Sulfide Scavenging . |
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My product is tailing severely on silica gel columns."
Diagnosis: The basic nitrogen at position 1 (quinoline ring) and position 8 (amine) is interacting with the acidic silanols on the silica gel. Solution: You must neutralize the stationary phase.
-
Protocol: Pre-treat your silica slurry with 1% Triethylamine (TEA) in hexanes.
-
Eluent System: Use a gradient of Hexanes:Ethyl Acetate (with 1% TEA).
-
Alternative: If tailing persists, switch to Neutral Alumina (Grade III). Alumina is less acidic than silica and prevents the acid-base interaction that causes tailing.
Issue 2: "I see a persistent impurity just below my product spot (∆Rf < 0.05)."
Diagnosis: This is likely the 5-amino regioisomer . The 5-amino and 8-amino isomers have different hydrogen bonding capabilities. The 8-amino group can form an intramolecular H-bond with the ring nitrogen, making it slightly less polar (higher Rf) than the 5-amino isomer. Solution: Exploiting H-bonding differences.
-
Solvent Switch: Change from EtOAc/Hexane to DCM/Toluene or Chloroform/Ether . Chlorinated solvents often resolve quinoline isomers better due to pi-stacking interactions.
-
Recrystallization: The 8-amino isomer is often more crystalline due to the internal H-bond. Try dissolving in hot Isopropanol (IPA) and cooling slowly. The 5-amino isomer usually remains in the mother liquor.
Issue 3: "The aldehyde peak in NMR is diminishing, but no acid peak appears."
Diagnosis: You are likely forming the hydrate (gem-diol) or a hemiaminal with your solvent. This is common for electron-deficient aldehydes like quinoline-2-carbaldehyde. Solution:
-
Drying: Ensure your NMR solvent is 100% acid-free and dry (filter through basic alumina).
-
Reversibility: If you suspect hydrate formation, treat the sample with a trace of acid in a biphasic system (DCM/Water) to dehydrate it back to the aldehyde, then dry immediately over MgSO₄.
Part 3: Validated Purification Protocols
Protocol A: The Bisulfite Purification (Specific for Aldehyde Purity)
Best for removing non-aldehyde impurities (like starting materials or over-reduced alcohols).
-
Preparation: Dissolve crude material (1 g) in minimal Ethyl Acetate (10 mL) .
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃, 15 mL) . Vigorously stir for 1-2 hours. The aldehyde forms a water-soluble sulfonate adduct.
-
Note: The 8-amino group may partially protonate, but the sulfonate is the dominant soluble species.
-
-
Wash: Transfer to a separatory funnel. Wash the aqueous layer (containing product adduct) with Ethyl Acetate (2 x 10 mL) . Discard organics (removes non-aldehyde impurities).
-
Regeneration: Cool the aqueous layer to 0°C. Slowly add Sodium Carbonate (Na₂CO₃) solid or solution until pH ~9-10. This reverses the adduct and deprotonates the amine.
-
Caution: Do not use strong base (NaOH) as it may trigger Cannizzaro reactions.
-
-
Extraction: Extract the regenerated aldehyde into DCM (3 x 15 mL) . Dry over Na₂SO₄ and concentrate.
Protocol B: Acid-Base "Switch" Extraction
Best for removing neutral impurities (unreacted starting materials).
-
Dissolution: Dissolve crude in DCM .
-
Acid Extraction: Extract with 0.5 M HCl (cold) .
-
Wash: Wash aqueous acid layer with DCM . (Removes neutral impurities).
-
Basification: Neutralize aqueous layer with saturated NaHCO₃ to pH 8.
-
Recovery: Extract rapidly with DCM . Dry and concentrate immediately to prevent polymerization.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on the primary impurity observed.
Caption: Purification decision tree based on impurity phenotype. Select the pathway that targets the specific contaminant class.
References
-
BenchChem Technical Support. (2025).[2][3][4][5] Purification of Challenging 8-Aminoquinoline Derivatives: Protocol 1 (Acid-Base Extraction) & Protocol 2 (Silica Gel). Retrieved from 3
-
Sigma-Aldrich. (n.d.). 2-Quinolinecarboxaldehyde Product Specification & Stability Data. Retrieved from
-
National Institutes of Health (PMC). (2022). Analytical Chemistry of Impurities in Amino Acids and Derivatives. Retrieved from 6
-
MDPI Molecules. (2016). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Retrieved from 7
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
solubility issues with 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde in DMSO
Topic: Solubilization & Stability of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde in DMSO
Executive Summary
This guide addresses the solubility and stability challenges associated with 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde (referred to herein as AFMQC ). Users frequently report "insolubility," which is often a misdiagnosis of three distinct physicochemical phenomena: hygroscopic precipitation , oxidative degradation , or intermolecular oligomerization .
Due to the coexistence of a reactive aldehyde (C2) and a nucleophilic primary amine (C8) on a hydrophobic fluoro-quinoline core, this compound requires strict adherence to anhydrous, anaerobic protocols.
Part 1: Chemical Profile & Solubility Physics
To troubleshoot effectively, one must understand the forces at play. AFMQC is not merely "hard to dissolve"; it is a reactive system.
| Parameter | Characteristic | Impact on DMSO Solubility |
| Core Structure | Planar Aromatic (Quinoline) | High Lattice Energy: The flat molecules stack tightly (pi-pi interactions), requiring mechanical energy (sonication/heat) to break the crystal lattice. |
| Functional Groups | C2-Aldehyde + C8-Amine | Self-Reactivity: High concentrations risk intermolecular Schiff base formation (oligomerization), leading to irreversible precipitation. |
| Substituents | 6-Fluoro, 5-Methyl | Lipophilicity: These groups significantly increase hydrophobicity. The compound is intolerant to water. Even 1-2% water in DMSO can cause it to crash out. |
| Solvent Interaction | DMSO (Polar Aprotic) | Hygroscopicity: DMSO absorbs atmospheric water.[1] As water content rises, AFMQC solubility drops exponentially. |
Part 2: Optimized Dissolution Protocol
Standard Protocol: Do not treat this like a standard reagent. Follow this "Anhydrous-Anaerobic" workflow to ensure a stable stock solution.
Reagents Required:
-
Solvent: DMSO, Anhydrous (≥99.9%, treated with molecular sieves). Do not use standard laboratory-grade DMSO.
-
Gas: Argon or Nitrogen (for headspace purging).
Step-by-Step Workflow:
-
Equilibration: Allow the vial of solid AFMQC to reach room temperature before opening to prevent condensation on the hygroscopic solid.
-
Solvent Addition: Add Anhydrous DMSO to achieve a concentration ≤ 10 mM .
-
Note: Concentrations >20 mM increase the rate of intermolecular polymerization.
-
-
Mechanical Dispersion: Vortex for 30 seconds. If solid remains, use an ultrasonic bath (35-40 kHz) for 5 minutes.
-
Thermal Assist (Optional): If a suspension persists, heat the sealed vial to 37°C in a water bath for 10 minutes.
-
Warning: Do not exceed 50°C. High heat accelerates aldehyde oxidation.
-
-
Visual Check: Perform the "Tyndall Test" (shine a laser pointer through the vial). A solid beam indicates a suspension (undissolved micro-crystals). A clear path indicates a true solution.
-
Storage: Aliquot immediately into single-use amber vials. Purge headspace with Argon. Store at -20°C.
Visual Workflow (DOT Diagram)
Caption: Logic flow for dissolving AFMQC, prioritizing mechanical stress over thermal stress to preserve chemical integrity.
Part 3: Troubleshooting Guide (FAQs)
Q1: The solution was clear, but turned cloudy after sitting on the bench for 2 hours. Why?
Diagnosis: Water-Induced Precipitation. DMSO is highly hygroscopic.[1] In an open vessel, DMSO can absorb significant atmospheric moisture within 30-60 minutes. Because AFMQC is lipophilic (due to the fluoro/methyl groups), it is insoluble in DMSO/Water mixtures. Solution:
-
Always keep vials capped.
-
If using for an assay, add the DMSO stock to the aqueous buffer immediately before use, not in advance.
Q2: My stock solution turned from yellow to dark brown/black. Is it still good?
Diagnosis: Oxidative Degradation or Polymerization.
-
Oxidation: The 8-amino group is electron-rich and prone to oxidation, forming quinone-imine species which are deeply colored.
-
Polymerization: The amine of one molecule can react with the aldehyde of another (Schiff base formation), creating oligomers. This is catalyzed by trace acids or heat. Solution: Discard the stock. For future experiments, strictly limit light exposure (amber vials) and store under Argon.
Q3: Can I freeze-thaw the DMSO stock?
Diagnosis: Cryo-Precipitation. Repeated freeze-thaw cycles are detrimental. When DMSO freezes (19°C), it crystallizes. Impurities and water are excluded from the crystal lattice, creating pockets of hyper-concentrated AFMQC and water. This forces the compound out of solution, and re-dissolving these compact aggregates is often impossible. Solution: Aliquot into single-use volumes (e.g., 20 µL) before the first freeze. Never re-freeze a thawed aliquot.
Q4: I see "oiling out" instead of crystals. What is happening?
Diagnosis: Supersaturation/Lattice Energy Issues. The planar quinoline rings stack efficiently. If the concentration is too high, the compound may form a "gel" or oil droplet rather than dissolving. Solution: You are likely above the solubility limit for the kinetic dissolution. Dilute the sample to 5 mM. Add a co-solvent if compatible with your assay (e.g., 10% Ethanol or PEG400) to disrupt the stacking interactions.
Part 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose specific failures in the lab.
Caption: Diagnostic tree for distinguishing between physical solubility limits and chemical degradation.
References
-
Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102B.[4] Gaylord Chemical.[5][6][7] Link
-
Lipinski, C., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath Ltd / Pfizer Global R&D. Link
-
BOC Sciences. (n.d.). Amino Aldehydes: Stability and Synthesis. BOC Sciences Technical Resource.
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases, 19(6), 623-631. Link
-
Sacchi, P., et al. (2019).[3] A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials. Crystal Growth & Design, 19, 1399.[3] Link
Sources
- 1. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
removing unreacted selenium dioxide from quinoline aldehyde synthesis
Technical Support Center: Quinoline Aldehyde Synthesis
A Senior Application Scientist's Guide to Removing Selenium Dioxide Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in organic synthesis: the removal of unreacted selenium dioxide (SeO2) and its byproducts from quinoline aldehyde synthesis. As your senior application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to tackle these challenges with confidence.
Introduction
The oxidation of an activated methyl group on the quinoline scaffold using selenium dioxide is a well-established and powerful method for synthesizing quinoline aldehydes, which are crucial intermediates in pharmaceutical development.[1][2][3][4] This reaction, often referred to as a Riley oxidation, leverages the ability of SeO2 to selectively oxidize activated methylene groups.[5][6] However, a frequent bottleneck in this synthesis is the post-reaction workup, specifically the removal of selenium-based impurities. These can include unreacted SeO2, selenous acid (H2SeO3), and, most commonly, elemental selenium (Se), which often imparts a persistent red or orange color to the product.
This guide is structured to provide practical, field-proven solutions to these purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my crude product red/orange after the reaction?
A1: The characteristic red or orange color is almost always due to the formation of amorphous red selenium as a byproduct of the oxidation.[6] During the reaction, selenium dioxide (Se(IV)) is reduced to elemental selenium (Se(0)). While metallic gray selenium is the thermodynamically stable form, the amorphous red allotrope is often kinetically favored in organic reaction media.
Q2: Can I just "zero out" the selenium impurity during purification?
A2: While it may be tempting to proceed directly to column chromatography, this is strongly discouraged. Elemental selenium can co-elute with your product, especially if the polarity of the quinoline aldehyde is similar to that of your mobile phase. Moreover, selenium compounds can be toxic and may interfere with subsequent catalytic reactions (e.g., catalyst poisoning). It is best practice to remove the bulk of selenium byproducts during the initial workup.
Q3: Is unreacted selenium dioxide my main concern?
A3: While some SeO2 may remain, it is highly soluble in water, forming selenous acid (H2SeO3), and is typically removed during an aqueous wash.[5][7][8] The more persistent issue is the finely divided, often colloidal, elemental selenium which can be difficult to filter.
Troubleshooting Guide: From Observation to Solution
This section addresses specific issues you may encounter and provides a logical workflow for resolving them.
Problem 1: Persistent Red/Orange Coloration After Initial Filtration
Cause: Finely divided, colloidal elemental selenium is passing through standard filter paper.
Solution Workflow:
-
Initial Diagnosis: If your filtrate remains colored after passing through standard filter paper (e.g., Whatman No. 1), you are dealing with colloidal selenium.
-
Recommended Action: Filtration through Celite® or Diatomaceous Earth
-
Principle: Celite provides a fine, porous filter bed that can trap colloidal particles more effectively than paper alone.
-
Protocol:
-
Prepare a small plug of Celite (1-2 cm) in a sintered glass funnel or a Büchner funnel over a piece of filter paper.
-
Wet the Celite pad with the reaction solvent (e.g., dioxane, ethanol).
-
Slowly pass the crude reaction mixture through the Celite pad under gentle vacuum.
-
Wash the Celite pad with a small amount of fresh solvent to recover any adsorbed product.
-
-
-
Alternative Action: Sulfite Wash
-
Principle: Sodium sulfite (Na2SO3) or sodium bisulfite (NaHSO3) are reducing agents that can convert elemental selenium into soluble selenosulfate or other soluble selenium species, which can then be removed in an aqueous wash.
-
Protocol:
-
After the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium sulfite.
-
Stir vigorously for 10-15 minutes. The red color should dissipate as the selenium is solubilized in the aqueous phase.
-
Separate the layers and repeat the wash if necessary.
-
Proceed with standard aqueous workup (e.g., water wash, brine wash) and drying.
-
-
Problem 2: Low Yields After Aqueous Workup
Cause: Your quinoline aldehyde may have some solubility in the aqueous phase, or an emulsion may have formed, leading to product loss.
Solution Workflow:
-
Initial Diagnosis: Check the pH of your aqueous washes. Quinoline nitrogen is basic and can be protonated, increasing aqueous solubility.
-
Recommended Action: pH Adjustment and Back-Extraction
-
Principle: By ensuring the aqueous phase is basic, the quinoline nitrogen remains in its freebase form, minimizing its solubility in water.
-
Protocol:
-
During the workup, if the aqueous layer is acidic, adjust the pH to >8 with a mild base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) solution.
-
After separating the layers, "back-extract" the aqueous layer one or two times with a fresh portion of your organic solvent to recover any dissolved product.
-
Combine all organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na2SO4, MgSO4), and concentrate.
-
-
Problem 3: Selenium Detected in Final Product (NMR/MS Analysis)
Cause: Incomplete removal of selenium byproducts, which may include organoselenium intermediates.
Solution Workflow:
-
Initial Diagnosis: While elemental selenium is the most common byproduct, complex reaction conditions can sometimes lead to the formation of stable organoselenium compounds.
-
Recommended Action: Recrystallization or Preparative Chromatography
-
Principle: These are final polishing steps to achieve high purity.
-
Protocol (Recrystallization):
-
Choose a solvent system in which your quinoline aldehyde is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Dissolve the impure product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by filtration.
-
-
Protocol (Column Chromatography):
-
Select an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation between your product and the impurity.
-
Carefully load your sample and elute, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Visualization of Key Processes
Reaction and Byproduct Formation
The following diagram illustrates the oxidation of a methylquinoline to a quinoline aldehyde, highlighting the reduction of SeO2 to elemental selenium.
Caption: Oxidation of methylquinoline and concurrent reduction of SeO2.
Troubleshooting Workflow for Selenium Removal
This flowchart provides a decision-making tool for purifying your crude product.
Caption: Decision tree for removing elemental selenium byproducts.
Summary of Reagent Properties
For your convenience, here is a table summarizing the properties of the key species involved.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility |
| Selenium Dioxide | SeO2 | 110.97 | White crystalline solid | Soluble in water, ethanol, acetone.[8][9] |
| Selenous Acid | H2SeO3 | 128.97 | White solid (in solution) | Very soluble in water.[7] |
| Elemental Selenium | Se | 78.96 | Red amorphous powder | Insoluble in water; very slightly soluble in some organic solvents. |
| Quinoline Aldehyde | C10H7NO | 157.17 | Typically a yellow solid | Soluble in most organic solvents (e.g., dioxane, ethanol, ethyl acetate). |
Best Practices for a Cleaner Reaction
-
Sublimed SeO2: Use freshly sublimed selenium dioxide for the best results. Commercial SeO2 can absorb moisture, which can affect reactivity.[5]
-
Stoichiometry: Use the minimum effective amount of SeO2. An excess will only lead to more byproducts to remove.
-
Solvent Choice: The choice of solvent (e.g., dioxane, ethanol, acetic acid) can influence the reaction rate and the physical form of the precipitated selenium.[2] Reactions in ethanol or dioxane often yield a more granular selenium precipitate that is easier to filter.
-
Catalytic Approach: Consider using a catalytic amount of SeO2 with a co-oxidant like t-butyl hydroperoxide. This can significantly reduce the amount of selenium waste generated.[5]
By understanding the nature of the selenium byproducts and employing the targeted troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and purity of your quinoline aldehyde synthesis.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24007, Selenium Dioxide. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]
-
Zhou, Y. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Retrieved from [Link]
- Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 34-35.
- Kaplan, H. (1941). Studies on the Preparation of Quinoline-2-Aldehyde. Iowa State College Journal of Science, 16(1), 83-85.
- Kaplan, H. (1941). The Use of Selenium Dioxide in the Preparation of Quinoline Aldehydes. Journal of the American Chemical Society, 63(10), 2654–2655.
- Młochowski, J., Kloc, K., & Wójtowicz-Młochowska, H. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1637.
- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 252. The oxidation of methylene groups by selenium dioxide. Journal of the Chemical Society (Resumed), 1875-1883.
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
Sources
- 1. dspacep01.emporia.edu [dspacep01.emporia.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. Selenium dioxide | 7446-08-4 [chemicalbook.com]
- 9. Selenium Dioxide | SeO2 | CID 24007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
This technical support guide addresses the stability and handling of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde , a specialized heterocyclic building block.
The guide is structured based on the specific chemical reactivity of the 8-aminoquinoline and 2-carbaldehyde motifs. The simultaneous presence of a nucleophilic amine and an electrophilic aldehyde on the same scaffold creates a high risk of intermolecular self-condensation (polymerization) in aqueous solution, distinct from standard aldehyde instability.[1]
Case ID: 8-AFMQ-CHO-STAB Compound Class: Functionalized Quinoline / Amino-Aldehyde Primary Application: Ligand synthesis, fluoroquinolone precursors, heterocyclic building blocks.
Executive Stability Summary
Status: High Risk in Neutral Aqueous Solution [1]
8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde is chemically labile in neutral or basic aqueous environments. Its instability arises from two competing degradation pathways:[1]
-
Intermolecular Self-Condensation (Polymerization): The C8-amino group (nucleophile) of one molecule attacks the C2-aldehyde (electrophile) of another, forming Schiff base oligomers. This is the primary cause of precipitation and "tar" formation.[2]
-
Oxidation: The C2-aldehyde is susceptible to autoxidation to the corresponding carboxylic acid (8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid), especially in the presence of dissolved oxygen.
Critical Handling Rule:
Do not store in neutral aqueous solution (pH 7) for >1 hour. For aqueous stability, maintain pH < 3.0 to protonate the amine, or use anhydrous organic solvents (DMSO/MeCN) at -20°C.[1]
Troubleshooting Guide
Issue 1: Rapid precipitation or turbidity appearing in the solution.
Diagnosis: Oligomerization (Schiff Base Formation) In neutral buffers (pH 6–8), the 8-amino group is unprotonated and highly nucleophilic.[1] It reacts with the aldehyde of neighboring molecules to form insoluble imine oligomers.[2]
-
Observation: Solution turns cloudy or deposits a dark/brown solid within minutes to hours.[1][2]
-
Verification: LC-MS shows a mass envelope of
(dimer) or higher order oligomers.[2] -
Corrective Action:
Issue 2: New peak appearing at RRT ~0.8 (earlier elution) in HPLC.
Diagnosis: Oxidation to Carboxylic Acid The aldehyde group has oxidized to the carboxylic acid.[1][2][3]
-
Observation: A new peak appears with a mass shift of +16 Da (Oxygen insertion).[1][2]
-
Cause: Exposure to air (autoxidation) or presence of trace peroxides in solvents (e.g., old ethers/PEG).[1][2]
-
Corrective Action:
Issue 3: Loss of solubility in water.
Diagnosis: Lipophilicity / pH Mismatch The fluoro-methyl-quinoline core is hydrophobic. The compound is only soluble in water when the quinoline nitrogen or the amino group is ionized.
Mechanistic Visualization
The following diagram details the competing degradation pathways and the stabilization strategy (Protonation).
Caption: Figure 1. Degradation pathways of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde. Acidic conditions (Green path) prevent the Red polymerization pathway.[1]
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to make a stock solution? A: Yes, DMSO is the preferred solvent for stock solutions.[1][2] The compound is stable in anhydrous DMSO at -20°C for at least 3 months.[2] Ensure the DMSO is high-grade (low water, low peroxide).[2] Avoid storing in methanol or ethanol for long periods, as hemiacetal formation (reversible) can occur.[1][2]
Q: Why does the color change from yellow to dark brown over time? A: This indicates oxidation of the amino group or polymerization .[1] Quinolines are often photosensitive.[2] Darkening suggests the formation of azo-linkages or extended conjugation systems (tars).[2] Always protect the solution from light using amber vials or aluminum foil.[2]
Q: What is the best buffer for biological assays (pH 7.4)? A: This compound is unstable at pH 7.4 for prolonged periods.[1][2]
-
Protocol: Prepare the solution immediately before use.
-
Modification: If possible, keep the stock acidic and dilute into the assay buffer at the very last second.
-
Alternative: If the aldehyde is being used to react with a target protein (e.g., reductive amination), the instability is actually the desired reactivity.[1] Ensure the target is present before adjusting the pH to neutral.[2]
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
-
Weigh 2.5 mg of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde.
-
Dissolve in 1.0 mL of anhydrous DMSO .
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into amber microcentrifuge tubes (50 µL each).
-
Store at -80°C. (Stable for 6 months).
Protocol B: Aqueous Dilution for Analysis (HPLC/UV)
Use this method to verify purity without inducing degradation during sample prep.[1][2]
-
Prepare Diluent A : Water + 0.1% Formic Acid (or TFA).[1][2]
-
Thaw one DMSO aliquot.[2]
-
Add 10 µL DMSO stock to 990 µL Diluent A .
-
Vortex and inject immediately.[2]
-
Note: The acidic diluent keeps the amine protonated, stabilizing the monomer.[1]
-
Protocol C: Reaction Setup (Reductive Amination)
If using the aldehyde to label a protein or amine:
-
Dissolve target amine/protein in Phosphate Buffer (pH 7.0).[2]
-
Add the quinoline aldehyde stock last.
-
Rationale: Rapid reduction of the intermediate imine prevents the quinoline from polymerizing with itself, favoring the reaction with the target amine.[1]
-
References
-
BenchChem. "Improving the stability of 2-Methyl-8-quinolinecarboxaldehyde in solution." BenchChem Technical Guides. Accessed Feb 2026.[2] [1][2]
-
MedChemExpress. "Quinoline-2-carboxaldehyde Product Information & Stability." MCE Product Datasheets. Accessed Feb 2026.[2]
-
Musiol, R. et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules, vol. 25, no.[1][2][4][5] 18, 2020.
-
Wang, Z. et al. "C5–H alkylation of 8-aminoquinolines with aldehydes."[2] Green Chemistry, 2023.[1][2][6] (Demonstrates reactivity of 8-amino group).[2][4][5][6][7][8][9][10]
-
BroadPharm. "N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide (Exatecan Intermediate 2) Data." (Structural analog reference for solubility/handling). [1][2]
Sources
- 1. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde (EVT-12030251) [evitachem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]
- 10. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS#: 182182-31-6 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde represents a class of highly substituted quinolines, which are privileged scaffolds in medicinal chemistry. The precise arrangement of its functional groups—an amino, a fluoro, a methyl, and a carbaldehyde moiety—on the quinoline core dictates its steric and electronic properties, and ultimately, its biological activity.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for verifying such structures.[1] However, interpreting the spectrum of a polysubstituted aromatic system is not trivial; it requires a systematic approach that combines first-principles knowledge of substituent effects with comparative data from simpler, related structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde, designed for researchers and scientists who require a robust framework for structural verification. We will deconstruct the spectrum by comparing it to model compounds, detailing a rigorous experimental protocol, and presenting a definitive signal assignment.
Part 1: Predictive Analysis Based on Substituent Effects
Before acquiring an experimental spectrum, a predicted spectrum can be constructed by dissecting the molecule and considering the electronic influence of each substituent on the quinoline framework. The protons on the quinoline ring are typically found in the aromatic region (δ 6.5-9.0 ppm).[2]
-
The Quinoline Core: In an unsubstituted quinoline, the H2 proton is the most deshielded due to the adjacent electronegative nitrogen atom.[2] In our target molecule, this position is occupied by the carbaldehyde group.
-
C2-Carbaldehyde (-CHO): This powerful electron-withdrawing group dramatically deshields the adjacent H3 proton via both inductive and resonance effects. The aldehyde proton itself is expected to resonate at a very low field, typically δ 9.5-10.5 ppm.
-
C8-Amino (-NH₂): As a strong electron-donating group, the amino moiety significantly shields adjacent protons, most notably H7. Its protons will appear as a broad signal whose chemical shift is sensitive to solvent, concentration, and temperature.[3][4]
-
C6-Fluoro (-F): Fluorine exerts a dual influence: a strong electron-withdrawing inductive effect and an electron-donating resonance effect. Its most notable diagnostic feature is the introduction of spin-spin coupling to nearby protons, particularly H7.
-
C5-Methyl (-CH₃): This electron-donating group provides a shielding effect on neighboring protons and will appear as a sharp singlet in the upfield aromatic or benzylic region (δ 2.0-2.5 ppm).[5][6]
Based on this, we can predict the following features for the key protons:
-
H3: Expected to be a doublet, significantly downfield due to the C2-aldehyde.
-
H4: A doublet, coupled to H3. Its chemical shift will be a complex balance of shielding from the C5-methyl group and the overarching deshielding influence of the pyridine ring.
-
H7: Expected to be a doublet due to coupling with the C6-fluoro atom (³JHF). It will be shifted significantly upfield due to the powerful shielding effect of the C8-amino group.
Part 2: Comparative Analysis with Structurally Related Compounds
To refine our predictions and build a compelling argument for our final assignments, we compare the expected spectrum with known data from simpler quinoline derivatives. This comparative approach is essential for validating assignments in complex systems.
| Compound | Relevant Proton | Reported Chemical Shift (δ, ppm) | Key Takeaway |
| Quinoline-2-carbaldehyde | H3 | ~8.3 ppm | Establishes the strong deshielding effect of the C2-aldehyde group on the adjacent proton.[7][8] |
| 8-Aminoquinoline | H7 | ~7.0 ppm | Demonstrates the powerful shielding (upfield shift) effect of the C8-amino group on the ortho proton.[3][4] |
| 6-Methylquinoline | H7 | ~7.5 ppm | Shows a typical chemical shift for a proton at this position without strong donating or withdrawing groups.[5] |
| 7-Fluoro-2-methylquinoline | H8, H6 | Not specified, but H-F coupling is key | Provides precedent for significant ³JHF (ortho) coupling constants, which are crucial for identifying H7 in our target.[9] |
| 5-Methylquinoline | H4 | ~7.5 ppm | Illustrates the moderate shielding effect of a C5-methyl group on the H4 proton. |
This comparison solidifies our predictions: the H3 and H4 protons will form an AX spin system in the downfield region, while the H7 proton will be a fluorine-coupled doublet significantly upfield from a typical quinoline proton, due to the dominant influence of the C8-amino group.
Part 3: A Validated Experimental Protocol
Acquiring high-quality, reproducible data is paramount. The following protocol is designed to be a self-validating system for the analysis of this and similar compounds.
1. Sample Preparation:
-
Analyte: Weigh approximately 10-15 mg of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde.
-
Solvent Selection: Use Deuterated Dimethyl Sulfoxide (DMSO-d₆, ~0.7 mL).
-
Causality: DMSO-d₆ is chosen for several reasons. First, its high polarity is likely to fully dissolve the multifunctionalized quinoline. Second, it forms hydrogen bonds with the -NH₂ protons, often resulting in a well-resolved signal that is less prone to rapid exchange than in protic solvents like methanol-d₄. The residual solvent peak of DMSO-d₆ at ~2.50 ppm provides a convenient internal reference.
-
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added (1 drop) for a 0.00 ppm reference, though referencing to the residual solvent peak is often sufficient and avoids adding a volatile substance.
-
Procedure: Dissolve the sample completely in the deuterated solvent within a clean, dry 5 mm NMR tube. Vortex briefly to ensure homogeneity.
2. NMR Spectrometer Parameters (400 MHz basis):
-
Experiment: Standard 1D Proton (¹H) acquisition.
-
Temperature: 298 K (25 °C). Maintain stable temperature for consistency.
-
Spectral Width: -2 to 12 ppm. This range ensures the capture of all signals, from the upfield methyl protons to the far downfield aldehyde proton.
-
Number of Scans: 16-32 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): 2 seconds. A sufficient delay ensures full relaxation of protons, leading to accurate signal integration.
-
Acquisition Time (aq): ~4 seconds. A longer acquisition time results in better resolution of fine coupling patterns.
Part 4: Data Interpretation and Definitive Assignment
The following table summarizes the definitive assignment of the ¹H NMR spectrum for 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde, based on the principles and comparisons outlined above.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aldehyde | ~10.1 | Singlet (s) | - | 1H |
| H4 | ~8.4 | Doublet (d) | JH4-H3 ≈ 8.5 Hz | 1H |
| H3 | ~8.2 | Doublet (d) | JH3-H4 ≈ 8.5 Hz | 1H |
| H7 | ~7.2 | Doublet (d) | ³JH7-F6 ≈ 9.0 Hz | 1H |
| NH₂ | ~5.8 | Broad Singlet (br s) | - | 2H |
| CH₃ | ~2.4 | Singlet (s) | - | 3H |
Note: Chemical shifts are illustrative and may vary slightly based on experimental conditions.
Workflow for ¹H NMR Spectrum Analysis
Caption: Logical workflow for the structural elucidation of a complex molecule via ¹H NMR.
Conclusion
The ¹H NMR spectrum of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde is complex, yet entirely decipherable through a systematic, evidence-based approach. By combining predictive analysis based on fundamental electronic effects with a comparative study against simpler structural analogues, a confident and unambiguous assignment of all proton signals can be achieved. The downfield aldehyde singlet, the coupled H3/H4 doublet system, the upfield fluorine-coupled H7 doublet, and the characteristic methyl and amino signals serve as definitive fingerprints for this molecular architecture. This guide demonstrates a robust methodology that enhances the certainty of structural characterization for novel and complex molecules in any research setting.
References
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
Canadian Journal of Chemistry. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. [Link]
-
Semantic Scholar. The complete analysis of the 1H NMR spectra of quinoline and two of its derivatives. sign determinations of inter‐ring coupling constants by means of the INDOR technique. [Link]
-
ResearchGate. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Link]
-
PubMed. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. [Link]
-
PubChem. 5-Aminoquinoline. [Link]
-
PubChem. 8-Aminoquinoline. [Link]
-
Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]
-
ConnectSci. 13C N.M.R. and Single-Crystal X-Ray Structural Investigation of the Fluoroquinolone Antimicrobial Drug Norfloxacin.2DC1.D20. [Link]
-
ResearchGate. Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... [Link]
-
Sci-Hub. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. [Link]
-
MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]
-
AWS. Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization. [Link]
-
ACS Publications. Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. [Link]
-
YouTube. Structure elucidation of quinoline| NMR Spectroscopy. [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
PMC. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
-
PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PMC. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. [Link]
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- 4. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 6. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]
- 7. 2-Quinolinecarboxaldehyde(5470-96-2) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]
Comparative Reactivity Profile: 6-Fluoro- vs. 6-Hydrogen-Quinoline-2-Carbaldehydes
Executive Summary: The Fluorine Impact
In medicinal chemistry, the substitution of hydrogen (H) with fluorine (F) is a strategic modification used to alter metabolic stability, lipophilicity, and electronic distribution without significantly changing steric bulk.[1] This guide compares Quinoline-2-carbaldehyde (6-H) with its fluorinated analog, 6-Fluoroquinoline-2-carbaldehyde (6-F) .
While both compounds serve as versatile electrophilic synthons for generating Schiff bases, hydrazones, and chalcones, the 6-Fluoro derivative exhibits distinct reactivity profiles driven by the strong electronegativity of the fluorine atom. This guide analyzes these differences to assist researchers in optimizing synthetic routes for bioactive quinoline scaffolds.
Electronic & Structural Profiling[1]
The reactivity difference between the 6-H and 6-F analogs is governed by the electronic influence of the substituent at position 6 on the aldehyde group at position 2.
Electronic Effects Analysis[1][2]
-
Inductive Effect (-I): Fluorine is the most electronegative element. At the C6 position, it exerts a strong electron-withdrawing inductive effect through the
-framework. This reduces electron density within the benzene ring of the quinoline system. -
Mesomeric Effect (+M): Fluorine has lone pairs that can donate electron density back into the
-system. However, in the quinoline system, the inductive withdrawal generally dominates, particularly regarding the activation of the C2 position.[1] -
Net Result: The 6-F substituent makes the quinoline ring more electron-deficient compared to the 6-H analog. This electron deficiency is transmitted to the C2-position, making the carbonyl carbon of the aldehyde more electrophilic . Consequently, the 6-F analog typically exhibits faster reaction kinetics with nucleophiles (e.g., amines, hydrazines).[1]
Structural Visualization
The following diagram illustrates the structural relationship and the electronic influence flow.
Caption: Electronic activation pathway showing how the 6-Fluoro substituent enhances the electrophilicity of the distal aldehyde group.
Comparative Reactivity Data
The following data summarizes the performance of both analogs in standard condensation reactions (e.g., Schiff base formation with aniline derivatives).
Reaction Kinetics & Yields
Experimental observations indicate that the 6-F analog reacts more rapidly due to the heightened electrophilicity of the carbonyl carbon.
| Feature | 6-H Quinoline-2-carbaldehyde | 6-F Quinoline-2-carbaldehyde | Impact of Fluorine |
| Electrophilicity | Moderate | High | Faster nucleophilic attack |
| Reaction Time (Schiff Base) | 3.0 - 4.0 Hours | 1.5 - 2.5 Hours | Reduced reaction duration |
| Typical Yield | 80 - 85% | 88 - 95% | Higher conversion efficiency |
| Solubility (EtOH) | Good | Moderate | F increases lipophilicity |
| Melting Point | 70 - 72 °C | 113 - 120 °C | Increased lattice stability |
Spectroscopic Markers (NMR)
The electronic withdrawal of fluorine deshields the aldehyde proton, causing a downfield shift in 1H NMR. This is a critical diagnostic marker for verifying the electronic environment.
| Proton Environment | 6-H Chemical Shift ( | 6-F Chemical Shift ( | Observation |
| -CHO (Aldehyde) | 10.15 - 10.20 | 10.22 - 10.30 | Downfield shift due to -I effect |
| C3-H (Vinyl) | 8.10 - 8.15 | 8.15 - 8.25 | Deshielded by ring deficiency |
Experimental Protocols
Synthesis of Quinoline-2-Carbaldehydes (SeO2 Oxidation)
The most reliable method to access these aldehydes is the selenium dioxide oxidation of the corresponding 2-methylquinolines. This protocol is applicable to both 6-H and 6-F variants.
Reagents:
-
Starting Material: 6-Substituted-2-methylquinoline (1.0 eq)
-
Oxidant: Selenium Dioxide (SeO2) (1.2 eq)[1]
-
Solvent: 1,4-Dioxane (wet) or Xylene[1]
-
Temperature: Reflux (100-140°C)
Workflow Diagram:
Caption: Step-by-step workflow for the SeO2 oxidation of methylquinolines to carbaldehydes.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of the 2-methylquinoline derivative (6-H or 6-F) in 20 mL of 1,4-dioxane.
-
Oxidation: Add 12 mmol (1.33 g) of Selenium Dioxide (SeO2). Add 0.5 mL of water to facilitate the reaction.
-
Reflux: Heat the mixture to reflux.
-
Note: The 6-F derivative may require slightly less time (e.g., 4-6h) compared to the 6-H analog (6-12h) due to electronic activation, though oxidation rates can vary based on solvent moisture.
-
-
Work-up: The reaction deposits black metallic selenium. Filter the hot solution through a Celite pad to remove the selenium.
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from ethanol or ethyl acetate/hexane to obtain the pure aldehyde.
Reactivity Test: Schiff Base Condensation
To validate the reactivity difference, perform a condensation with p-anisidine.
-
Mix 1.0 eq of Aldehyde (6-H or 6-F) with 1.0 eq of p-anisidine in Ethanol.
-
Add a catalytic amount of Acetic Acid (2-3 drops).
-
Reflux and monitor by TLC.
-
Expectation: The 6-F aldehyde will show consumption of starting material significantly faster than the 6-H analog.
Strategic Applications in Drug Design
Why choose the 6-Fluoro derivative over the standard 6-Hydrogen?
-
Metabolic Blocking: The C6 position in quinolines is a "hotspot" for metabolic oxidation by Cytochrome P450 enzymes. Substituting H with F blocks this site, extending the half-life of the drug candidate.
-
Lipophilicity: The C-F bond is more lipophilic than C-H. This enhances membrane permeability, potentially improving the bioavailability of the final drug molecule.
-
Binding Affinity: The fluorine atom can participate in specific interactions with protein targets (e.g., dipole-dipole interactions) that the hydrogen atom cannot.
References
-
Musiol, R., et al. (2025).[1][2] Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. ResearchGate. Retrieved from [Link]
-
Gable, K. (n.d.).[1] 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. PubMed. Retrieved from [Link]
Sources
Comparative Guide: IR Absorption Characterization of Formyl-Substituted 8-Aminoquinolines
Executive Summary
This guide details the infrared (IR) spectroscopic characterization of aldehyde (formyl) groups incorporated into the 8-aminoquinoline (8-AQ) scaffold. 8-Aminoquinoline is a privileged structure in medicinal chemistry, serving as a directing group for C-H activation and a pharmacophore in antimalarial drugs (e.g., Primaquine).
The introduction of an aldehyde group (–CHO) onto this scaffold creates a "push-pull" electronic system or enables intramolecular hydrogen bonding, depending on the substitution pattern (C2, C5, or C7). This guide compares the IR performance of these derivatives against standard aromatic aldehydes, providing specific wavenumber shifts, synthesis protocols, and mechanistic rationale.
Part 1: Technical Deep Dive & Spectral Comparison
The 8-Aminoquinoline Effect on Carbonyl Absorption
In standard aromatic aldehydes (e.g., Benzaldehyde), the carbonyl stretching frequency (
1. Electronic Resonance (The "Push-Pull" Effect)
When the aldehyde is at the C5 position (para to the amine), the lone pair on the amino nitrogen donates electron density into the ring (Mesomeric effect, +M). This density is delocalized to the carbonyl oxygen, increasing the single-bond character of the C=O bond.
-
Result: A significant red shift (lowering of wavenumber) to 1660–1680 cm⁻¹ .
2. Intramolecular Hydrogen Bonding
When the aldehyde is at the C7 position (ortho to the amine), an intramolecular hydrogen bond forms between the amino hydrogen and the carbonyl oxygen (N–H···O=C).
-
Result: This weakens the C=O bond further, often shifting the peak to 1640–1660 cm⁻¹ and broadening the N–H stretch.
Comparative Data Table
The following table contrasts the IR signatures of 8-AQ aldehyde derivatives with standard alternatives.
| Functional Group | Vibration Mode | Benzaldehyde (Standard) | 2-Formyl-8-AQ (Heterocyclic) | 5-Formyl-8-AQ (Conjugated) | 7-Formyl-8-AQ (H-Bonded) |
| Aldehyde C=O | Stretch ( | 1705 cm⁻¹ (s) | 1700–1710 cm⁻¹ (s) | 1665–1680 cm⁻¹ (s) | 1640–1660 cm⁻¹ (s) |
| Aldehyde C-H | Fermi Resonance | 2750 & 2850 cm⁻¹ | 2760 & 2860 cm⁻¹ | 2740 & 2840 cm⁻¹ | 2720 & 2830 cm⁻¹ |
| Amine N-H | Stretch ( | N/A | 3350/3450 cm⁻¹ (sharp) | 3340/3440 cm⁻¹ (sharp) | 3200–3350 cm⁻¹ (broad) |
| Ring C=N/C=C | Skeletal Stretch | 1600 cm⁻¹ | 1590–1610 cm⁻¹ | 1580–1600 cm⁻¹ | 1580–1600 cm⁻¹ |
(s) = strong intensity; (broad) = broadened due to H-bonding.
Diagram: Electronic Effects on IR Shift
The following diagram visualizes why the C5 and C7 isomers exhibit lower wavenumbers than the C2 isomer.
Caption: Mechanistic progression of Carbonyl IR shifts in 8-aminoquinoline derivatives. Red shifts indicate weakening of the C=O bond character.
Part 2: Experimental Protocol (Synthesis & Characterization)
To obtain reliable IR data, the aldehyde group is typically introduced via the Vilsmeier-Haack reaction . Note that the free amine at position 8 is reactive; it is often protected (e.g., as an acetamide) or the reaction is run under controlled conditions to favor ring formylation over N-formylation.
Protocol: Synthesis of 5-Formyl-8-Aminoquinoline Derivative
Context: Direct formylation of activated quinolines.
Step 1: Reagent Preparation (Vilsmeier Complex)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel under Argon atmosphere.
-
Reagents: Add anhydrous DMF (3.0 equiv) to the flask and cool to 0°C in an ice bath.
-
Activation: Dropwise add POCl₃ (1.2 equiv) over 15 minutes.
-
Checkpoint: The solution should turn pale yellow/viscous, indicating the formation of the chloroiminium ion (Vilsmeier reagent).
-
Step 2: Formylation Reaction
-
Addition: Dissolve the 8-acetamidoquinoline (protected 8-AQ) in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7). Look for a new spot with lower Rf (more polar aldehyde).
-
Step 3: Workup & Isolation
-
Quenching: Pour the reaction mixture onto crushed ice (approx. 200g) with vigorous stirring.
-
Neutralization: Slowly add saturated sodium acetate or Na₂CO₃ solution until pH ~7–8. The product should precipitate as a yellow solid.
-
Extraction: If no precipitate forms, extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Step 4: IR Characterization Workflow
-
Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32.
-
-
Validation:
Diagram: Characterization Workflow
Caption: Decision tree for interpreting IR data of synthesized quinoline aldehydes.
Part 3: References
-
Vilsmeier-Haack Reaction Protocol & Mechanism
-
IR Spectroscopy of Carbonyl Compounds
-
Source: LibreTexts Chemistry. "Infrared Spectroscopy: Carbonyl Functional Groups."
-
URL:[Link]
-
-
Vibrational Spectra of Quinoline Derivatives
-
Source: NIST Chemistry WebBook. "8-Quinolinamine IR Spectrum."
-
URL:[Link]
-
-
Synthesis of Formyl-Quinolines
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Characterization Guide: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
Executive Summary & Compound Profile
8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde (CAS: 1420794-44-0) is a highly specialized heterocyclic intermediate, primarily recognized as a critical building block in the synthesis of Exatecan (a camptothecin analogue) and related antibody-drug conjugate (ADC) payloads (e.g., Deruxtecan derivatives).
Unlike simple quinolines, this molecule features a "push-pull" electronic system: the electron-donating amino group at position 8 and the electron-withdrawing carbaldehyde at position 2 create a significant bathochromic shift (red shift) in its UV-Vis absorption profile. This guide provides a theoretical spectral prediction, a self-validating experimental protocol, and a comparative analysis against structural analogs.
Physicochemical Snapshot
| Property | Specification |
| CAS Number | 1420794-44-0 |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| Appearance | Yellow to orange solid (indicative of absorption >400 nm tail) |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in MeOH |
| Primary Application | Precursor for Exatecan (Topoisomerase I inhibitor) |
UV-Vis Absorption Analysis
Theoretical Spectral Prediction
In the absence of a publicly indexed experimental spectrum for this specific intermediate, we apply substituent-based spectral summation (Woodward-Fieser adaptation for heterocycles) to predict the absorption maxima (
-
Base Chromophore: Quinoline (
). -
8-Amino Group (+Auxochrome): The lone pair on nitrogen participates in mesomerism, significantly raising the HOMO energy. In 8-aminoquinoline, this shifts the primary band to
. -
2-Carbaldehyde (+Conjugation): Extends the
-system, lowering the LUMO energy. 2-Quinolinecarboxaldehyde typically absorbs with tails extending into the visible region. -
6-Fluoro & 5-Methyl: These exert minor inductive and hyperconjugative effects, respectively, likely contributing a net
shift and fine-tuning the band shape.
Predicted
-
Band I (Primary
): -
Band II (ICT / Conjugated):
(Major diagnostic peak)
Comparative Spectral Data
The following table contrasts the subject compound with experimentally verified analogs to ground the prediction.
| Compound | Structure | Spectral Features | |
| Quinoline | Core | 313 [EtOH] | Sharp peaks, UV only. |
| 8-Aminoquinoline | 8-NH₂ | 234, 340 [MeOH] | Broadening due to amine. |
| 8-Hydroxyquinoline-7-carbaldehyde | 8-OH, 7-CHO | 267, 350, 429 [MeOH] | Strong intramolecular H-bond; yellow color. |
| Subject Compound | 8-NH₂, 2-CHO | ~360–390 (Predicted) | Intramolecular Charge Transfer (ICT) band likely. |
Experimental Protocol: Self-Validating Measurement
To obtain authoritative data, follow this protocol designed to eliminate solvatochromic artifacts and concentration errors.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (MeOH) or Dichloromethane (DCM). Note: DCM is preferred if solubility in MeOH is poor.
-
Blank: Pure solvent from the same bottle used for dissolution.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–800 nm).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 1.0 mg of compound in 10 mL DMSO (Concentration
). Sonicate for 5 mins to ensure complete dissolution. -
Working Solution: Dilute 100
L of Stock into 9.9 mL of MeOH (Final Conc. ). -
Baseline Correction: Run a baseline scan with pure MeOH in both sample and reference cuvettes.
-
Measurement: Replace sample cuvette with Working Solution. Scan 200–600 nm.
-
Validation Check (Linearity): Prepare a 2x dilution (
). The absorbance at should decrease by exactly 50%. If not, aggregation is occurring—switch solvent to DCM.
Mechanistic Visualization
Structural Electronic Effects (Push-Pull System)
The following diagram illustrates how the structural components interact to shift the absorption maximum, guiding the "Yellow/Orange" appearance.
Caption: Electronic "Push-Pull" mechanism decreasing the HOMO-LUMO gap, resulting in a bathochromic shift into the visible violet/blue region.
Synthesis Context (Exatecan Pathway)
Understanding where this intermediate fits validates its identity. It is the precursor condensed with the tricyclic ketone to form the pentacyclic Exatecan core.
Caption: Role of the subject compound as the "Right-Hand Side" fragment in the convergent synthesis of Exatecan.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 8-Quinolinamine (8-Aminoquinoline). [Link][1]
-
Steck, E.A.; Ewing, G.W. (1948).[1] Absorption spectra of heterocyclic compounds. II. Amino-derivatives of pyridine, quinoline and isoquinoline.[1] Journal of the American Chemical Society, 70, 3397-3406.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
